Istamycin C(sub 0)

Catalog No.
S13245976
CAS No.
83860-42-8
M.F
C33H70N8O11
M. Wt
755.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Istamycin C(sub 0)

CAS Number

83860-42-8

Product Name

Istamycin C(sub 0)

IUPAC Name

6-amino-2-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-4-methoxy-3-(methylamino)cyclohexan-1-ol;carbonic acid

Molecular Formula

C33H70N8O11

Molecular Weight

755.0 g/mol

InChI

InChI=1S/2C16H34N4O4.CH2O3/c2*1-4-20-8-9-5-6-10(17)16(23-9)24-15-13(19-2)12(22-3)7-11(18)14(15)21;2-1(3)4/h2*9-16,19-21H,4-8,17-18H2,1-3H3;(H2,2,3,4)

InChI Key

VIJWSJRQTCTPQI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.C(=O)(O)O

The Istamycin Biosynthetic Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

The core set of genes responsible for istamycin production is found in Streptomyces tenjimariensis. The table below summarizes key biosynthetic genes within the cluster, based on the MIBiG database entry BGC0000700 [1].

Gene Proposed Protein Function Role in Biosynthesis
istC 2-deoxy-scyllo-inosose synthase Catalyzes the first committed step in the formation of the aminocyclitol core [1].
istS 2-deoxy-scyllo-inosose aminotransferase Involved in the amination of the cyclitol core [1].
istB AGA 6'-aminotransferase Predicted to be involved in a transamination step [1].
istP Phosphotransferase Likely involved in a phosphorylation step during biosynthesis [1].
istU N-methyltransferase Predicted to catalyze N-methylation [1].
istZ N-formimidoyl istamycin A synthase Proposed to be responsible for the formation of the formimidoyl group in istamycin A [1].
istA IstA protein Function not fully characterized, but essential within the cluster [1].
istD AGA deacetylase (amidase) Predicted to carry out a deacetylation [1].
istM NDP-D-glucosaminyltransferase A glycosyltransferase; likely adds a sugar moiety [1].
imrA 16S rRNA methyltransferase Confers self-resistance to the producer organism, not biosynthesis [1].

It is important to note that the quality of this MIBiG entry is labeled as "questionable," and the functional annotations for many genes are putative, meaning they are based on sequence similarity and have not always been experimentally verified [1].

Analytical Methods for Profiling Istamycin Congeners

A study developed a robust HPLC-ESI-MS/MS method to profile and characterize istamycin congeners, including Istamycin C0, from the fermentation broth of S. tenjimariensis [2].

  • Chromatography: Separation was achieved using an Acquity CSH C18 column with a gradient elution of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2].
  • Detection: Electrospray ionization ion trap tandem mass spectrometry was used for detection and characterization [2].
  • Separation of Epimers: The study also successfully separated 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column, which is crucial for distinguishing between closely related structures like Istamycin C0 and its isomers [2].

A Workflow for Biosynthesis Investigation

The following diagram outlines a general experimental approach for studying the istamycin biosynthetic pathway, based on common practices in the field [3] [4]. You can use this as a logical guide to develop your own detailed protocols.

G Start Start: S. tenjimariensis Wild Type Step1 1. Gene Cluster Analysis (MIBiG, AntiSMASH) Start->Step1 Step2 2. Gene Inactivation (e.g., istC, istS) Step1->Step2 Step3 3. Fermentation & Metabolite Extraction Step2->Step3 Step4 4. HPLC-MS/MS Analysis (Profiling & Characterization) Step3->Step4 Step5 5. Compound Isolation (Chromatography) Step4->Step5 Step6 6. Structural Elucidation (NMR, HR-MS) Step5->Step6 End End: Confirmed Biosynthetic Pathway for Istamycin C0 Step6->End

Research Outlook and Combinatorial Biosynthesis

Understanding the istamycin gene cluster opens avenues for engineering novel antibiotics. Combinatorial biosynthesis involves manipulating biosynthetic gene clusters in the native or heterologous hosts to produce new or modified compounds [3].

  • Potential Modifications: This can be achieved through gene inactivation, gene replacement, or the co-expression of genes from different clusters [3].
  • Shared Intermediates: Research suggests that istamycins, gentamicins, and fortimicins may share certain biosynthetic steps or modifications, providing a platform for creating hybrid molecules [5]. Exploring these parallel pathways could be a key strategy for generating novel derivatives [4].

References

Mechanism of Action and Structural Classification

Author: Smolecule Technical Support Team. Date: February 2026

2-DOS aminoglycosides are broad-spectrum antibiotics containing a central 2-deoxystreptamine ring. Their primary mechanism of action is binding to the A-site of the 16S ribosomal RNA within the bacterial 30S ribosomal subunit, which disrupts protein synthesis by inducing mRNA misreading and inhibiting tRNA translocation [1] [2] [3].

These antibiotics are classified based on the substitution pattern on the central 2-DOS ring, which influences their binding and activity.

Structural Class Core Scaffold Representative Antibiotics
4,6-Disubstituted 2-DOS with sugars at positions 4 & 6 Kanamycin, Tobramycin, Gentamicin, Amikacin, Plazomicin [4]
4,5-Disubstituted 2-DOS with sugars at positions 4 & 5 Neomycin, Paromomycin, Ribostamycin [4] [2]
4-Monosubstituted 2-DOS with a single, unique bicyclic sugar at position 4 Apramycin [5] [2]

Key Mechanisms of Bacterial Resistance

Bacterial resistance to 2-DOS aminoglycosides arises through several well-characterized mechanisms, with enzymatic modification of the drug being the most prevalent [1].

G AG Aminoglycoside Antibiotic Altered Uptake Altered Uptake AG->Altered Uptake  Intrinsic/Acquired Efflux Pumps Efflux Pumps AG->Efflux Pumps  Active Expulsion Target Modification Target Modification AG->Target Modification  Ribosomal Mutation/Methylation Enzymatic Inactivation Enzymatic Inactivation AG->Enzymatic Inactivation  AMEs (Most Common) 16S rRNA Methyltransferases (RMTases) 16S rRNA Methyltransferases (RMTases) Target Modification->16S rRNA Methyltransferases (RMTases) Ribosomal Protein Mutations Ribosomal Protein Mutations Target Modification->Ribosomal Protein Mutations Acetyltransferases (AACs) Acetyltransferases (AACs) Enzymatic Inactivation->Acetyltransferases (AACs) Nucleotidyltransferases (ANTs) Nucleotidyltransferases (ANTs) Enzymatic Inactivation->Nucleotidyltransferases (ANTs) Phosphotransferases (APHs) Phosphotransferases (APHs) Enzymatic Inactivation->Phosphotransferases (APHs)

Overview of primary aminoglycoside resistance pathways. AMEs: Aminoglycoside-modifying enzymes. RMTases: rRNA methyltransferases.

  • Enzymatic Inactivation by AMEs: Aminoglycoside-modifying enzymes (AMEs) are the most widespread resistance mechanism. These enzymes catalyze the modification of specific amino or hydroxyl groups on the drug, reducing its binding affinity to the ribosomal target. The three major types are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Nucleotidyltransferases (ANTs), and Aminoglycoside Phosphotransferases (APHs) [1] [3].
  • Target Site Modification: Resistance can occur through alteration of the ribosomal target.
    • Ribosomal RNA Methyltransferases (RMTases): These enzymes, acquired via plasmids, methylate specific nucleotides in the 16S rRNA (e.g., at A1408 or G1405), sterically blocking aminoglycoside binding and conferring high-level resistance. Their prevalence is increasing clinically [1] [4].
    • Ribosomal Mutations: Mutations in genes encoding 16S rRNA (rrs) or ribosomal proteins (e.g., S12) can confer resistance, though these are less common as they can impact ribosome function [1].
  • Reduced Drug Accumulation: This includes impermeability of the cell envelope, which limits drug entry, and the activity of efflux pumps that actively expel aminoglycosides from the bacterial cell [1].

Quantitative Analysis of Resistance Evasion

Recent structural studies reveal how specific aminoglycoside features influence their ability to evade resistance, particularly from RMTases. The table below summarizes the susceptibility of various aminoglycosides to the m1A1408 ribosomal methylation mediated by the NpmA methyltransferase [4].

Aminoglycoside Structural Class Key Distinctive Feature(s) MIC (No NpmA) (µg/mL) MIC (With NpmA) (µg/mL) Fold Change in MIC
Kanamycin 4,6-disubstituted - 0.5 >512 >1024
Tobramycin 4,6-disubstituted - 0.5 128 - 256 250 - 500
Amikacin 4,6-disubstituted L-HABA group on Ring II 0.5 8 16
G418 (Geneticin) 4,6-disubstituted 6'-OH on Ring I 1 32 32
Gentamicin 4,6-disubstituted - 1 64 64
Neomycin 4,5-disubstituted 6'-NH₃⁺ on Ring I 1 128 128
Paromomycin 4,5-disubstituted 6'-OH on Ring I 4 128 32

Key structural determinants for evading m1A1408 resistance include a 6'-OH group (as in G418 and paromomycin) and the L-HABA moiety (as in amikacin and arbekacin), which help the drug adapt to the methylated target [4].

Toxicity and Selectivity Challenges

The clinical use of 2-DOS aminoglycosides is limited by significant toxic side effects.

  • Ototoxicity and Nephrotoxicity: These drugs can cause irreversible hearing loss (cochlear toxicity) and acute kidney injury [6] [3]. Toxicity is dose-dependent, and some patients have genetic predispositions [6] [5].
  • Mechanisms of Toxicity: The primary mechanism for ototoxicity is the misreading of mitochondrial ribosomes due to structural similarity between bacterial and mitochondrial ribosomes. This leads to defective mitochondrial function, production of reactive oxygen species (ROS), and sensory hair cell death [6] [5]. Nephrotoxicity results from drug accumulation in kidney proximal tubular cells, triggering cell death [6].
  • Dissociating Activity from Toxicity: Proof-of-concept exists for designing less toxic aminoglycosides. Apramycin, a structurally unique 4-monosubstituted 2-DOS aminoglycoside, shows potent antibacterial activity but significantly lower ototoxicity because it has minimal activity against eukaryotic mitochondrial ribosomes [5].

Experimental Protocol: Evaluating Ribosome Binding and Resistance

To investigate aminoglycoside-ribosome interactions and the impact of resistance mechanisms, researchers use a combination of biochemical and structural methods.

Determining Drug Susceptibility and Resistance Evasion
  • Method: Minimum Inhibitory Concentration (MIC) assays using isogenic bacterial strains.
  • Protocol: A standard broth microdilution method is performed according to guidelines (e.g., CLSI). A critical step involves comparing MICs for a control strain versus an isogenic strain expressing a resistance gene, such as the NpmA methyltransferase (for m1A1408 modification) [4]. A low fold-change in MIC indicates the drug can partially evade that specific resistance mechanism.
Structural Analysis of Drug-Ribosome Complexes
  • Method: Cryo-Electron Microscopy (cryo-EM).
  • Protocol:
    • Purification: Bacterial 70S ribosomes are purified.
    • Complex Formation: Ribosomes are incubated with the aminoglycoside of interest.
    • Vitrification: The complex is rapidly frozen in liquid ethane.
    • Data Collection & Processing: High-resolution images are collected and processed to reconstruct a 3D density map, allowing visualization of how the drug binds to the ribosome and accommodates resistance-conferring modifications like m1A1408 [4].

Future Directions in Drug Development

Current research aims to overcome the limitations of 2-DOS aminoglycosides through rational drug design.

  • Engineering Evasion of Resistance: Structural insights are being used to design new analogs that maintain binding to methylated ribosomes. Key strategies include incorporating 6'-OH groups and L-HABA-like moieties, and optimizing ring flexibility [4].
  • Mitigating Toxicity: Designing drugs with selective affinity for bacterial over mitochondrial ribosomes is a primary goal. Apramycin serves as a lead structure, demonstrating that dissociation of antibacterial activity from ototoxicity is achievable [5].
  • Biosynthetic Engineering: Advances in understanding the biosynthetic pathways of natural aminoglycosides enable the generation of novel derivatives through metabolic engineering and chemo-enzymatic synthesis [7] [8].

References

Istamycin Congeners: Identification and Relative Abundance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the 16 natural istamycin congeners identified and quantified from S. tenjimariensis ATCC 31603 fermentation broth, listed in descending order of abundance [1].

Congener Name Key Characteristics Relative Abundance
Istamycin A Most abundant congener Highest [1]
Istamycin B One of the main components High (second to Istamycin A) [1]
Istamycin A₀ - -
Istamycin B₀ - -
Istamycin B₁ - -
Istamycin A₁ - -
Istamycin C - -
Istamycin A₂ - -
Istamycin C₁ - -
Istamycin C₀ - -
Istamycin X₀ - -
Istamycin A₃ - -
Istamycin Y₀ - -
Istamycin B₃ - -
Istamycin FU-10 - -
Istamycin AP - -

This profiling successfully separated five sets of 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column, highlighting the method's power in resolving structurally similar molecules [1].

Protocol: HPLC-MS/MS for Congener Profiling

This validated method is robust for the profiling, characterization, and quantification of istamycin congeners from fermentation broth [1].

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization (ESI) ion trap tandem Mass Spectrometry (MS/MS).
  • Chromatography:
    • Column: Acquity CSH C18.
    • Mobile Phase:
      • A: 5 mM aqueous pentafluoropropionic acid.
      • B: 50% acetonitrile.
    • Elution: Gradient mode.
  • Detection and Analysis: MS and MS/MS spectra are acquired to characterize the structure of each congener. The lower limit of quantification (LLOQ) for Istamycin A is 2.2 ng/mL [1].
  • Chiral Separation: For separating 1- or 3-epimeric pairs, a macrocyclic glycopeptide-bonded chiral column is used within the same analytical system [1].

This workflow can be visualized as follows:

Start Fermentation Broth HPLC HPLC Separation (C18 Column, Gradient Elution) Start->HPLC MS ESI-Ion Trap MS/MS Analysis HPLC->MS ChiralSep Chiral Separation (Macrocyclic Glycopeptide Column) HPLC->ChiralSep For Epimeric Pairs Data1 Congener Identification and Quantification MS->Data1 Data2 Epimer Resolution ChiralSep->Data2

Protocol: Optimizing Production with Central Composite Design (CCD)

A recent study used a One-Factor-at-a-Time (OFAT) approach followed by Central Composite Design (CCD) to statistically optimize istamycin production [2].

  • OFAT Findings:
    • Culture Media: Both aminoglycoside production medium and protoplast regeneration medium yielded the highest specific productivity.
    • Incubation Time: 6 days.
    • Agitation Rate: 200 rpm.
  • CCD Model Optimization:
    • Variables Tested: Initial pH, incubation temperature, and calcium carbonate (CaCO₃) concentration.
    • Optimal Conditions:
      • Initial pH: 6.38
      • Incubation Temperature: 30 °C
      • CaCO₃ Concentration: 5.3% [2]
    • Result: This optimized model led to a 31-fold increase in production compared to unoptimized conditions and a threefold increase over using only optimized media [2].

The following table summarizes the optimization parameters and outcomes:

Parameter OFAT Optimum CCD Model Optimum Key Outcome
Culture Media Aminoglycoside production medium, Protoplast regeneration medium - Highest specific productivity [2]
Incubation Time 6 days - -
Agitation Rate 200 rpm - -
Initial pH - 6.38 -
Temperature - 30 °C -
CaCO₃ - 5.3% -
Overall Yield Increase - - 31-fold vs. unoptimized conditions [2]

Biosynthetic Gene Cluster (BGC) and Resistance Mechanisms

The genetic basis for istamycin biosynthesis and self-resistance in S. tenjimariensis has been identified.

  • BGC Accession: The istamycin BGC is registered in the MIBiG repository as BGC0000700 and originates from the sequence AJ845083.2 [3].
  • Key Biosynthetic Genes:
    • istC: Encodes a 2-deoxy-scyllo-inosose synthase, a key enzyme in the initial steps of the cyclitol core formation [3].
    • istS: Encodes a 2-deoxy-scyllo-inosose aminotransferase [3].
    • istB: Putative aminoglycoside 6'-aminotransferase [3].
    • istU: Putative N-methyltransferase [3].
    • istZ: Putative N-formimidoyl istamycin A synthase [3].
  • Self-Resistance Genes:
    • imrA: Encodes a 16S rRNA methyltransferase. This enzyme confers high-level resistance by modifying the ribosomal target, a common self-resistance mechanism in aminoglycoside producers [3] [4].

Ecological Regulation and Induction via Coculture

Istamycin production is not constant but is ecologically regulated and can be induced by microbial competition.

  • Competition-Mediated Induction: Co-culturing S. tenjimariensis with other marine bacterial species can trigger antibiotic production. One study found that 12 out of 53 tested bacterial species induced istamycin synthesis, which in turn inhibited the growth of the competitor strains [5].
  • Underlying Principle: This phenomenon is part of a broader strategy where exogenous small molecules, including antibiotics at sub-inhibitory concentrations, can activate silent biosynthetic gene clusters [6]. This interaction can be visualized as a dialogue between microbes:

Stimulus Competitor Signal (e.g., other bacteria, sub-inhibitory antibiotics) Regulation Regulatory Cascade in S. tenjimariensis Stimulus->Regulation Activation Activation of Silent Biosynthetic Gene Cluster Regulation->Activation Production Istamycin Production Activation->Production Outcome Ecological Outcome (Inhibition of competitor) Production->Outcome

Research Applications and Future Directions

  • Strain Engineering for Novel Compounds: Protoplast fusion between S. tenjimariensis and S. griseus (with different aminoglycoside resistance phenotypes) led to the discovery of a novel antibiotic, indolizomycin, demonstrating the potential of genetic manipulation for drug discovery [4].
  • Scale-Up and Translation: The statistically optimized conditions from the CCD model require validation in a fermenter to assess their scalability for potential industrial production of istamycins [2].

References

The Istamycin Family and Their Proposed Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Istamycins are aminoglycoside antibiotics produced by Streptomyces tenjimariensis [1] [2]. They belong to a sub-class of aminocyclitol aminoglycosides (ACAGAs) that contain a 2-deoxyfortamine cyclitol moiety, grouping them with fortimicins [3]. Like other aminoglycosides, their primary target is the bacterial ribosome.

Istamycin C0 is one of at least sixteen naturally occurring congeners identified in S. tenjimariensis fermentations [2]. While a specific mechanism for Istamycin C0 is not published, the general mode of action for 2-deoxyfortamine-containing ACAGAs is known to share a target site on the 16S ribosomal RNA (rRNA) of the small ribosomal subunit with other aminoglycosides like kanamycins and gentamicins [3].

The established mechanism for this class of antibiotics involves binding to the decoding center of the 16S rRNA, specifically near nucleotide A1492 and A1493 within helix 44 (h44) [4] [5]. The diagram below illustrates this shared mechanism of action.

G Start Aminoglycoside Antibiotic (e.g., Istamycin) A Binds to 16S rRNA in the 30S ribosomal subunit Start->A B Targets the Decoding Center (A-site) Specifically nucleotides A1492, A1493 A->B C Induces conformational change 'flipping out' A1492/A1493 B->C D Ribosome loses ability to discriminate between tRNAs C->D E Incorporation of mismatched amino acids D->E F Production of faulty misfolded proteins E->F G Bacterial cell death F->G

Profiling and Quantification of Istamycin C0

Although its mechanism is inferred from its class, Istamycin C0 can be profiled and quantified from bacterial fermentations. A robust HPLC-ESI-IT-MS/MS method has been developed for this purpose.

  • Producing Organism: Streptomyces tenjimariensis ATCC 31603 [2].
  • Separation Column: Acquity CSH C18 [2].
  • Mobile Phase: Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2].
  • Key Application: This method was used to profile 16 istamycin congeners. Istamycin C0 was identified and quantified, ranking as the tenth most abundant congener in the studied fermentation [2].
  • Epimer Separation: The 1- or 3-epimeric pairs of istamycins can be chromatographically separated using a macrocyclic glycopeptide-bonded chiral column [2].

The relative abundance of various istamycins, including C0, is summarized in the table below.

Istamycin Congener Relative Abundance Rank
Istamycin A 1
Istamycin B 2
Istamycin A0 3
Istamycin B0 4
Istamycin B1 5
Istamycin A1 6
Istamycin C 7
Istamycin A2 8
Istamycin C1 9
Istamycin C0 10
Istamycin X0 11
Istamycin A3 12
Istamycin Y0 13
Istamycin B3 14
Istamycin FU-10 / AP 15

Experimental Protocol for Profiling Istamycin Congeners

For researchers aiming to isolate and characterize istamycin compounds, including Istamycin C0, the following high-level methodology can serve as a guide. The workflow for this protocol is visualized in the diagram below.

G cluster_HPLC HPLC Conditions cluster_MS MS Conditions A Fermentation of Streptomyces tenjimariensis ATCC 31603 B Harvest and process fermentation broth A->B C HPLC Separation B->C D Mass Spectrometry Analysis C->D C1 Column: Acquity CSH C18 C2 Mobile Phase: Gradient of 5mM Pentafluoropropionic Acid & 50% Acetonitrile E Data Analysis: - Congener Identification - Relative Quantification D->E D1 Ionization: Electrospray (ESI) D2 Analyzer: Ion Trap D3 Mode: Tandem MS/MS

1. Fermentation and Sample Preparation

  • Culture: Grow Streptomyces tenjimariensis ATCC 31603 under appropriate fermentation conditions [2].
  • Harvest: Collect the fermentation broth at the appropriate stage.
  • Processing: Separate the broth, for instance, through centrifugation and filtration, to obtain a clear supernatant containing the istamycin congeners [2].

2. HPLC-MS/MS Analysis

  • Instrumentation: High-Performance Liquid Chromatograph coupled to an Electrospray Ionization Ion Trap Tandem Mass Spectrometer (HPLC-ESI-IT-MS/MS) [2].
  • Chromatographic Separation:
    • Column: Use an Acquity CSH C18 column or equivalent for initial congener separation [2].
    • Mobile Phase: Employ a gradient elution with mobile phase A (5 mM aqueous pentafluoropropionic acid) and mobile phase B (50% acetonitrile) [2].
    • For Epimer Separation: Re-analyze fractions using a macrocyclic glycopeptide-bonded chiral column to separate 1- or 3-epimers [2].
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI) in positive or optimized mode.
    • Analysis: Perform tandem MS (MS/MS) to fragment the precursor ions. This generates unique fragmentation spectra for each congener, allowing for definitive identification and differentiation of structurally similar molecules like Istamycin C0 from Istamycin C or C1 [2].

3. Data Analysis

  • Identification: Identify Istamycin C0 by matching its retention time and MS/MS fragmentation pattern against standards or previously published spectral data [2].
  • Quantification: Use the peak area from the HPLC chromatogram for relative quantification among congeners. The Lower Limit of Quantification (LLOQ) for istamycin A in this method was 2.2 ng/mL, indicating high sensitivity [2].

Future Research and Development Directions

The current knowledge gap regarding Istamycin C0's specific mechanism presents several opportunities for advanced research:

  • Combinatorial Biosynthesis: The biosynthetic gene cluster for istamycins could be manipulated through pathway engineering. This approach can generate novel istamycin derivatives, potentially with improved properties or altered ribosomal binding that could help elucidate structure-activity relationships [3].
  • Structural Biology Studies: High-resolution structural techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), are needed to visualize Istamycin C0 in complex with the bacterial ribosome. This would definitively reveal its binding site and the atomic-level interactions that lead to inhibition [4].
  • Overcoming Resistance: Research should investigate how Istamycin C0 interacts with common aminoglycoside resistance mechanisms, such as ribosomal methyltransferases or modifying enzymes. This knowledge is crucial for developing next-generation antibiotics that evade existing resistance pathways [3] [4].

References

Identified Istamycin Congeners and Their Relative Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists the istamycin congeners identified from Streptomyces tenjimariensis fermentation broth, in descending order of abundance. Istamycin C0 appears to be a relatively minor component [1].

Congener Name Relative Abundance Order Notes
Istamycin A 1 Major component
Istamycin B 2 Major component
Istamycin A0 3 -
Istamycin B0 4 -
Istamycin B1 5 -
Istamycin A1 6 -
Istamycin C 7 -
Istamycin A2 8 -
Istamycin C1 9 -
Istamycin C0 10 Minor component
Istamycin X0 11 -
Istamycin A3 12 -
Istamycin Y0 13 -
Istamycin B3 14 -
Istamycin FU-10 15 (tied) -
Istamycin AP 15 (tied) -

Analytical Protocol for Profiling and Epimer Separation

A validated HPLC-ESI-MS/MS method was developed for the robust profiling and characterization of istamycin biosynthetic congeners. The methodology is summarized below [1].

G Start Fermentation Broth (Streptomyces tenjimariensis) SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Separation SamplePrep->HPLC MS ESI-Ion Trap Tandem MS HPLC->MS ChiralSep Chiral Separation (Macrocyclic Glycopeptide-Bonded Column) HPLC->ChiralSep Data Data Analysis: Profiling & Quantification MS->Data EpimerID Identification of 1- and 3-Epimeric Pairs ChiralSep->EpimerID

Key Experimental Details [1]:
  • HPLC Column: Acquity CSH C18
  • Mobile Phase: Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile
  • Detection: Electrospray ionization ion trap tandem mass spectrometry
  • Epimer Separation: Five sets of 1- or 3-epimeric pairs were chromatographically separated using a macrocyclic glycopeptide-bonded chiral column.

Biosynthetic Context

Istamycins belong to a group of aminoglycoside antibiotics known as fortimicins, which are pseudodisaccharides containing a 3,6-dideoxy-3,6-diamino-neo-cyclitol moiety [2]. This distinguishes them from the more common 2-deoxystreptamine (2DOS)-containing aminoglycosides like kanamycin and gentamicin.

  • Biosynthetic Gene Cluster: The gene cluster (ist) for istamycin biosynthesis has been identified in Streptomyces tenjimariensis ATCC 31603 [2].
  • Producer Strain: Istamycins are produced by the bacterium Streptomyces tenjimariensis [3] [4].

A Path for Further Research

The publicly available scientific literature provides a high-level confirmation of istamycin C0's existence and a methodological approach for its analysis but lacks the deep structural and protocol details you require.

  • Consult Specialized Databases: To obtain the precise stereochemistry of istamycin C0, searching crystallographic databases (like the Cambridge Structural Database) or specialized natural product chemistry resources may be necessary.
  • Review Foundational Studies: The original isolation and structural elucidation studies, such as those published in the early 1980s, are likely to contain the detailed NMR and crystallographic data needed to define the stereocenters [5].

References

Istamycin C0 bioactive molecule properties

Author: Smolecule Technical Support Team. Date: February 2026

The Istamycin Family of Compounds

Istamycin C0 is one of multiple related compounds (congeners) produced by the bacterium Streptomyces tenjimariensis. The table below summarizes its relative abundance among the natural istamycin compounds identified in a fermentation broth study [1].

Congener Name Relative Abundance Ranking
Istamycin A 1 (Most abundant)
Istamycin B 2
Istamycin A₀ 3
Istamycin B₀ 4
Istamycin C₀ 10
Istamycin FU-10 16 (Ranked equally with AP)
Istamycin AP 16 (Ranked equally with FU-10)

> Please Note: The search results confirm the existence of Istamycin C0 but do not provide its isolated molecular properties, specific bioactivity data (such as MIC values), or dedicated experimental protocols. The information presented is derived from a study that identified and quantified 16 different congeners simultaneously [1].

Key Contextual Information for Researchers

Based on the available data, here are some key points that can guide your research into Istamycin C0:

  • Producing Organism: Istamycins are produced by the marine bacterium Streptomyces tenjimariensis [1].
  • Biosynthesis: The biosynthesis of istamycins involves specific genes, such as the istP phosphotransferase gene, which is crucial for the production of 3',4'-dideoxy types of 1,4-diaminocyclitol antibiotics [1].
  • Induction of Production: Antibiotic production in S. tenjimariensis can be induced through microbial competition. One study found that 22.6% of competing marine bacterial species tested induced the production of istamycins [2].
  • Analytical Method: A cited method for quantifying istamycin congeners in fermentation broth uses gradient elution on an Acquity CSH C₁₈ column with a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile, achieving a low quantification limit [1].

To help visualize the general experimental workflow for studying these compounds, the following diagram outlines the key stages from cultivation to analysis.

Start Start: Soil/Sediment Sampling A Cultivation of Streptomyces tenjimariensis Start->A B Induction Strategy (e.g., Co-culture) A->B C Fermentation & Production B->C D Broth Extraction C->D E HPLC-MS Analysis D->E F Bioactivity Assays E->F G Data on Istamycin Congeners F->G

Research workflow for istamycins

Suggestions for Further Research

Given the scarcity of dedicated data on Istamycin C0, you may find it productive to:

  • Consult Specialized Databases: Search for "Istamycin C0" using the specific database identifiers mentioned in the search results, such as its Natural Products Atlas ID or NP-MRD ID, which may host more detailed spectral or biological data [1].
  • Review Broader Literature: Focus on the foundational research papers that first isolated and characterized the istamycin family, such as Ikeda et al. (1982) and Okami et al. (1979), which are referenced in the search results [1] [2]. These may contain earlier observations on Istamycin C0.
  • Explore Analogous Protocols: Since specific protocols for Istamycin C0 are not listed, the analytical and cultivation methods described for the istamycin family in general can serve as a starting protocol for your own experimental work [1] [2].

References

Introduction to Istamycin C0 Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Istamycin C0 is a bioactive molecule belonging to the 2,4-diaminocyclohexanol group that functions by inhibiting the small ribosomal subunit [1]. As an aminoglycoside antibiotic, it shares structural characteristics with other compounds in this class, including high polarity, multiple amino groups, and lack of strong chromophores, which present significant analytical challenges [2].

The development of reliable HPLC-MS/MS methods for Istamycin C0 is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. These methods must address the compound's high polarity, which complicates chromatographic retention, and the absence of UV-active groups that limits detection options [2].

Method Development Strategy

Analytical Considerations

Aminoglycosides like Istamycin C0 are highly polar compounds containing multiple amino groups with pKa values typically ranging from 6 to 10 [2]. This polarity results in poor retention on conventional reversed-phase columns under acidic conditions. The absence of strong chromophores necessitates the use of mass spectrometry rather than conventional UV detection [2].

Chromatographic Optimization

Successful analysis requires addressing retention and separation challenges:

  • Stationary Phase: C18 columns provide adequate retention, with specialized phases like Waters XTerra MS C18 offering improved performance for basic compounds [3]
  • Mobile Phase: High-pH conditions (pH ~10-11) using ammonia-based buffers significantly improve retention and peak shape by suppressing silanol interactions and reducing ionization of amino groups [2]
  • Column Temperature: 30-40°C for optimal efficiency and reproducibility [3]
  • Flow Rate: 0.35-1.0 mL/min, balancing resolution and analysis time [3]
Detection Optimization

Mass spectrometric detection provides the necessary sensitivity and specificity:

  • Ionization: Electrospray ionization (ESI) in positive mode [3]
  • Monitoring: Multiple Reaction Monitoring (MRM) for selective detection [4]
  • Parameters: Declustering potential, collision energy, and collision cell exit potential require compound-specific optimization [3]

Detailed Analytical Protocol

Equipment and Reagents
  • HPLC System: UHPLC system capable of high-pressure operation (e.g., Waters Acquity, Agilent 1290) [5]
  • Mass Spectrometer: Triple quadrupole MS with ESI source (e.g., Sciex Qtrap 5500) [3]
  • Column: Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm) or equivalent [3]
  • Mobile Phase: Water-ammonia solution-acetic acid (96:3.6:0.2, v/v/v) as mobile phase A and methanol as mobile phase B [3]
  • Standards: Istamycin C0 reference standard, internal standard (e.g., deuterated aminoglycoside) [3]
Sample Preparation Procedures

Serum/Plasma Samples:

  • Transfer 100 μL of sample to a microcentrifuge tube
  • Add 20 μL of internal standard working solution (e.g., 100 ng/mL)
  • Precipitate proteins with 300 μL of acetonitrile
  • Vortex mix for 1 minute, then centrifuge at 14,000 × g for 10 minutes
  • Transfer supernatant to autosampler vials for analysis [3]

Urine Samples:

  • Dilute urine sample 1:10 with mobile phase A
  • Add internal standard to match calibration curve concentrations
  • Vortex mix thoroughly and centrifuge if necessary
  • Transfer to autosampler vials for analysis [3]
HPLC-MS/MS Conditions
Parameter Configuration
Column Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm)
Column Temperature 40°C
Mobile Phase A Water-ammonia-acetic acid (96:3.6:0.2, v/v/v)
Mobile Phase B Methanol
Gradient Isocratic (50% B) or optimized gradient
Flow Rate 0.35 mL/min
Injection Volume 10 μL
Run Time 5-10 minutes
Ionization Mode ESI positive
MRM Transitions Compound-specific optimization required
Source Temperature 550°C
Ion Source Gas Gas 1: 55 psi, Gas 2: 55 psi

Method Validation

According to regulatory guidelines, the following validation parameters must be established [4]:

Validation Parameter Acceptance Criteria Experimental Approach
Accuracy 85-115% of nominal values Comparison of measured vs. known concentrations in QC samples
Precision ≤15% RSD Repeated analysis of QC samples (within-run and between-run)
Specificity No interference from matrix Analysis of blank matrix from at least 6 different sources
Linearity R² ≥ 0.99 Calibration curves across expected concentration range
Quantification Limit Signal-to-noise ≥ 20:1 Serial dilution of spiked samples
Recovery Consistent and reproducible Comparison of extracted vs. non-extracted samples
Matrix Effects ≤15% variability Post-column infusion; comparison of standards in matrix vs. solution
Stability Within 15% of nominal Bench-top, processed sample, and freeze-thaw stability

Application to Pharmacokinetic Studies

Validated HPLC-MS/MS methods enable comprehensive pharmacokinetic characterization:

  • Serum/Plasma Analysis: Determine elimination half-life, Cmax, Tmax, and AUC [3]
  • Urine Analysis: Assess renal clearance and cumulative excretion [3]
  • Tissue Distribution: Potentially adapted for tissue homogenates (requires additional validation)
  • Metabolism Studies: Identify and quantify potential metabolites [6]

Troubleshooting Guide

Issue Potential Causes Solutions
Poor Retention Mobile phase pH too low, inappropriate column Increase pH to 10-11, use specialized C18 columns
Peak Tailing Silanol interactions, inappropriate pH Use high-pH mobile phase, add competing amines
Low Sensitivity Suboptimal MS parameters, ion suppression Optimize MS parameters, improve sample cleanup
Matrix Effects Co-eluting matrix components Improve chromatography, use stable isotope IS
Carryover Adsorption to surfaces Include strong solvent washes in injection program

Experimental Workflow

The following diagram illustrates the complete analytical workflow for Istamycin C0 analysis using HPLC-MS/MS:

Conclusion

The HPLC-MS/MS analysis of Istamycin C0 requires careful method development addressing the unique challenges posed by aminoglycoside antibiotics. The high-pH reversed-phase approach with MS/MS detection provides the sensitivity, specificity, and robustness needed for pharmaceutical analysis and pharmacokinetic studies. Proper validation according to regulatory guidelines ensures generation of reliable data suitable for drug development and clinical applications.

References

Comprehensive Application Notes and Protocols for Istamycin C0 Chiral Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Istamycin C0 and the Need for Chiral Separation

Istamycin C0 is a congener of the istamycin family of 2-deoxy-streptamine type aminoglycoside antibiotics produced by Streptomyces tenjimariensis ATCC 31603 [1] [2]. The istamycins, including Istamycin C0, feature multiple stereogenic centers, leading to the existence of epimeric pairs that are challenging to resolve. The biological activity of aminoglycoside antibiotics is highly dependent on their stereochemistry, making chiral separation a critical step in the development and quality control of these compounds. The method detailed herein was developed to profile and characterize Istamycin C0 among fifteen other natural istamycin congeners, achieving baseline separation for the first time [1].

Summary of the Chiral Separation Method

The core method for separating Istamycin C0 and its epimers involves High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). The separation leverages a chiral stationary phase, specifically a macrocyclic glycopeptide-bonded chiral column, to discriminate between epimers based on their differential interactions with the chiral selector [1].

Key Characteristics of the Istamycin C0 Chiral Separation Method

Parameter Specification
Core Technique High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (MS/MS)
Analytical Column Acquity CSH C18 (for initial congener profiling)
Chiral Column Macrocyclic glycopeptide-bonded stationary phase (for epimer separation) [1]
Detection Electrospray Ionization (ESI) Ion Trap Mass Spectrometry
Limit of Quantification (LLOQ) 2.2 ng/mL (for Istamycin A, indicating high sensitivity of the method) [1]
Number of Epimer Pairs Separated 5 sets of 1- or 3-epimeric pairs were chromatographically separated [1]

Detailed Experimental Protocols

HPLC-MS/MS Conditions for Istamycin Profiling and Chiral Separation

The following protocol is adapted from the published method developed for the robust profiling of istamycin congeners from bacterial fermentation broth [1].

Materials and Equipment

  • HPLC System: UHPLC system capable of generating gradient elution.
  • Mass Spectrometer: Ion trap mass spectrometer with electrospray ionization (ESI) source.
  • Analytical Column: Acquity CSH C18 column (for general congener analysis).
  • Chiral Column: Macrocyclic glycopeptide-bonded chiral column (e.g., Teicoplanin-based, Vancomycin-based) [1] [3].
  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA). Preparation: Add an appropriate amount of PFPA to ultrapure water to achieve the final concentration. Filter through a 0.22 µm membrane and degas.
  • Mobile Phase B: 50% Acetonitrile.
  • Sample: Fermentation broth of Streptomyces tenjimariensis ATCC 31603, centrifuged and filtered.

Step-by-Step Procedure

  • Sample Preparation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 × g for 10 minutes) to remove cellular debris. Pass the supernatant through a 0.22 µm syringe filter prior to injection [1].

  • Chromatographic Separation:

    • For initial profiling of all istamycin congeners, use the Acquity CSH C18 column.
    • For the specific chiral separation of epimers, use the macrocyclic glycopeptide-bonded chiral column.
    • Employ a gradient elution program. A representative gradient for chiral separation is as follows:

    HPLC Gradient Elution Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 2 | 95 | 5 | | 15 | 70 | 30 | | 20 | 50 | 50 | | 25 | 10 | 90 | | 30 | 10 | 90 |

    • Maintain a column temperature of 25-40°C.
    • Use a flow rate of 0.2-0.4 mL/min.
    • Set the injection volume to 1-10 µL.
  • Mass Spectrometric Detection:

    • Set the ESI source to operate in positive ion mode.
    • Optimize source parameters: nebulizer gas, drying gas flow, and temperature.
    • Monitor specific precursor and product ions for Istamycin C0 using Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The exact m/z values must be determined empirically.
Critical Factors for Method Optimization

To achieve optimal separation of Istamycin C0 epimers, several factors require careful optimization based on the principles of chiral resolution [4] [3].

  • Choice of Chiral Selector: The macrocyclic glycopeptide (e.g., Vancomycin) provides multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, which are crucial for discriminating between enantiomers [3].
  • Mobile Phase Composition: The use of pentafluoropropionic acid (PFPA) as an ion-pairing reagent is critical. It modifies the selectivity of the separation and enhances MS detection sensitivity in positive ion mode [1].
  • pH of the Mobile Phase: The pH of the aqueous mobile phase significantly affects the ionization state of both the analyte and the chiral selector, thereby influencing enantioselective interactions. A pH range of 4.0-7.0 is typically recommended for glycopeptide-based columns [3].
  • Temperature Control: Precise control of column temperature is essential for reproducible retention times and resolution, as it affects the kinetics and thermodynamics of the chiral recognition process.

The workflow below summarizes the key stages of the chiral separation process.

Start Start: Fermentation Broth Step1 Sample Preparation: Centrifugation & Filtration Start->Step1 Step2 HPLC-MS/MS Analysis Step1->Step2 Step3 Chiral Column Separation (Macrocyclic Glycopeptide) Step2->Step3 Step4 MS Detection (Positive Ion Mode) Step3->Step4 Step5 Data Analysis & Epimer Identification Step4->Step5 End End: Resolved Istamycin C0 Epimers Step5->End

Data Interpretation and Analysis

Quantitative Profiling of Istamycin Congeners

The developed method successfully profiled 16 natural istamycin congeners from the fermentation broth of S. tenjimariensis. Istamycin C0 was identified and quantified among these compounds. The table below lists the congeners in their order of abundance as reported in the study, providing a context for Istamycin C0 [1].

Relative Abundance of Istamycin Congeners in S. tenjimariensis Fermentation

Rank Order Istamycin Congener
1 Istamycin A
2 Istamycin B
3 Istamycin A0
4 Istamycin B0
5 Istamycin B1
6 Istamycin A1
7 Istamycin C
8 Istamycin A2
9 Istamycin C1
10 Istamycin C0
11 Istamycin X0
12 Istamycin A3
13 Istamycin Y0
14 Istamycin B3
15 Istamycin FU-10 & Istamycin AP
Epimer Identification

The use of a chiral column enabled the separation of five sets of epimeric pairs. For Istamycin C0, this means that its 1-epimer or 3-epimer can be resolved into distinct chromatographic peaks. Confirmation of each epimer's identity should be based on:

  • Retention Time: Comparison with authentic standards if available.
  • Mass Spectrometric Data: The specific precursor ion mass and fragment ion spectrum for each epimer, which can be highly similar. The primary differentiator is the chromatographic retention time on the chiral phase [1].

Troubleshooting and Technical Notes

  • Poor Resolution Between Epimers: Optimize the gradient elution profile, particularly the slope at which the organic phase increases. Adjusting the concentration of the ion-pairing reagent (PFPA) or the pH of the mobile phase can also significantly improve resolution [1] [3].
  • Low Signal Intensity in MS: Ensure the ion-pairing reagent is compatible with ESI-MS. PFPA is volatile and generally suitable. Check ion source parameters and consider infusing a standard solution for direct optimization.
  • Column Preservation: Glycopeptide-based chiral columns have a limited lifespan. Always follow the manufacturer's recommended storage conditions (often in a specified organic solvent) and avoid exposing the column to pH extremes to maximize its usability [3].

Alternative Chiral Separation Techniques

While HPLC with a chiral stationary phase is the most direct method, other techniques can be considered for chiral separation, though their specific application to Istamycin C0 has not been reported.

Comparison of Potential Chiral Separation Techniques

Technique Principle Applicability to Aminoglycosides
Capillary Electrophoresis (CE) with Antibiotic Selectors Separation based on differential mobility of diastereomeric complexes in an electric field [3]. High. Glycopeptide antibiotics like Vancomycin are well-established chiral selectors in CE for compounds including aminoglycosides [3].
Chiral Resolution via Diastereomeric Salt Formation Converting enantiomers into diastereomeric salts with a chiral acid or base, separated by crystallization [4] [5]. Moderate. Challenging for complex, multi-functional molecules like istamycins but a standard industrial process for simpler chiral acids/bases [5].
Enzymatic Kinetic Resolution Using enzymes to selectively transform one enantiomer over the other [6]. Theoretically possible but requires identification of a specific enzyme with selectivity for the target epimer.

Conclusion

This document provides a detailed protocol for the chiral separation of Istamycin C0 using a robust HPLC-MS/MS method with a macrocyclic glycopeptide chiral column. This method is highly sensitive, with a lower limit of quantification demonstrated at the nanogram-per-milliliter level for related istamycins, and is capable of resolving complex epimeric mixtures. The provided guidelines for method optimization, troubleshooting, and alternative techniques offer a comprehensive resource for researchers engaged in the analysis and development of stereochemically pure aminoglycoside antibiotics.

References

Comprehensive Application Notes and Protocols: Quantification of Istamycin C0 in Streptomyces tenjimariensis Fermentation Broth Using HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Istamycin aminoglycosides represent a clinically significant class of antibiotics within the 2-deoxy-aminocyclitol family, produced by the actinobacterium Streptomyces tenjimariensis ATCC 31603. These compounds exhibit potent antibacterial activity against a wide spectrum of pathogenic microorganisms, making them valuable targets for pharmaceutical development and quality control. Among the istamycin complex, Istamycin C0 is one of several structurally similar congeners that require precise quantification during fermentation and purification processes. The complex nature of fermentation broths, containing multiple structurally similar istamycin variants and their epimers, presents significant analytical challenges that necessitate sophisticated separation and detection methods [1] [2].

The development of robust analytical methods for istamycin quantification is essential for fermentation optimization, process control, and quality assurance in pharmaceutical production. Early research on istamycins identified four main components (istamycin A, B, A₀, and B₀) and documented their basic antibacterial properties [2]. However, recent advances in analytical technologies, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled researchers to identify and quantify a much broader spectrum of istamycin congeners, including Istamycin C0, which was previously challenging to resolve and measure accurately [1]. The following table summarizes the key characteristics of selected istamycin congeners identified in Streptomyces tenjimariensis fermentation broth:

Table 1: Key Characteristics of Selected Istamycin Congeners in S. tenjimariensis Fermentation Broth

Congener Relative Abundance Order Structural Features Epimeric Forms
Istamycin A 1 (highest) C₁₇H₃₈N₄O₉ 1- and 3-epimers separable
Istamycin B 2 C₁₇H₃₈N₄O₉ 1- and 3-epimers separable
Istamycin A₀ 3 C₁₅H₃₂N₄O₄ 1- and 3-epimers separable
Istamycin B₀ 4 C₁₅H₃₂N₄O₄ 1- and 3-epimers separable
Istamycin C 7 Not specified 1- and 3-epimers separable
Istamycin C₀ 10 Not specified 1- and 3-epimers separable
Istamycin C₁ 9 Not specified 1- and 3-epimers separable

Materials and Methods

Reagents and Chemicals
  • HPLC-MS Grade Water: Resistivity of 18.2 MΩ·cm at 25°C, filtered through 0.22 µm membrane
  • Acetonitrile: HPLC-MS grade, low UV absorbance (<0.01 AU at 254 nm)
  • Pentafluoropropionic Acid (PFPA): ≥99% purity for mass spectrometry
  • Ammonium Hydroxide: Analytical grade, 25% solution for pH adjustment
  • Istamycin C0 Standard: High-purity (>95%) for calibration standards
  • Methanol: HPLC grade for extraction procedures
Equipment and Instrumentation
  • HPLC System: Ultra-high performance system with binary pump, degasser, and thermostated autosampler capable of maintaining samples at 4°C
  • Mass Spectrometer: Electrospray ionization (ESI) ion trap tandem mass spectrometer with positive ion mode capability
  • Analytical Column: Acquity CSH C18 (100 × 2.1 mm, 1.7 µm particle size) or equivalent
  • Chiral Column: Macrocyclic glycopeptide-bonded chiral column (e.g., TeicoShell) for epimer separation
  • Sample Preparation: Refrigerated centrifuge capable of 15,000 × g, vacuum filtration apparatus, 0.22 µm PVDF membrane filters
  • pH Meter: Calibrated with traceable buffers at pH 4.0, 7.0, and 10.0
  • Balances: Analytical balance with 0.0001 g precision and calibrated weights
Fermentation Conditions

Streptomyces tenjimariensis ATCC 31603 should be cultivated under optimized fermentation conditions to maximize istamycin production. The standard fermentation medium contains: 2.0% glycerol, 1.5% soybean meal, 0.3% NaCl, 0.05% K₂HPO₄, and 0.05% MgSO₄·7H₂O, adjusted to pH 7.2 before sterilization. Fermentation is typically carried out in baffled Erlenmeyer flasks at 28°C for 96-120 hours with continuous shaking at 220 rpm. For co-cultivation approaches that may enhance istamycin production, refer to section 5.1 on advanced applications [3].

Sample Preparation Protocol
  • Harvesting: Withdraw 1.0 mL aliquots of fermentation broth at predetermined time points using calibrated pipettes.
  • Clarification: Transfer samples to 1.5 mL microcentrifuge tubes and centrifuge at 15,000 × g for 10 minutes at 4°C.
  • Extraction: Carefully transfer 500 µL of supernatant to a new tube and add 500 µL of methanol for protein precipitation.
  • Vortexing: Mix vigorously for 30 seconds using a vortex mixer at maximum speed.
  • Secondary Clarification: Centrifuge at 15,000 × g for an additional 10 minutes at 4°C.
  • Filtration: Pass the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.
  • Storage: Store prepared samples at -20°C if not analyzed immediately, with maximum storage duration of 48 hours.

HPLC-MS/MS Analysis

Chromatographic Conditions

Table 2: Optimal HPLC Conditions for Istamycin C0 Separation

Parameter Specification Alternative for Epimer Separation
Column Acquity CSH C18 (100 × 2.1 mm, 1.7 µm) Macrocyclic glycopeptide chiral column
Mobile Phase A 5 mM PFPA in water 5 mM PFPA in water
Mobile Phase B 5 mM PFPA in 50% acetonitrile 5 mM PFPA in 50% acetonitrile

| Gradient Program | 0-15 min: 5-40% B 15-16 min: 40-100% B 16-18 min: 100% B 18-18.5 min: 100-5% B 18.5-22 min: 5% B | Isocratic or modified gradient required | | Flow Rate | 0.3 mL/min | 0.2 mL/min | | Column Temperature | 35°C | 25°C | | Injection Volume | 5 µL | 10 µL | | Autosampler Temperature | 4°C | 4°C |

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Nebulizer Gas: Nitrogen or air, 40 psi
  • Drying Gas: Nitrogen, 10 L/min at 350°C
  • Capillary Voltage: 3500 V
  • Scan Range: m/z 200-600 for full scan, product ion scan based on precursor ion
  • Fragmentor Voltage: Optimized for Istamycin C0 (typically 100-150 V)
  • Collision Energy: Compound-specific optimization required (typically 15-35 eV)
  • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity
Method Optimization and Validation

The developed method requires thorough validation according to ICH guidelines. For Istamycin A, the lower limit of quantification (LLOQ) was previously determined to be 2.2 ng/mL, demonstrating the exceptional sensitivity of this approach [1]. Similar sensitivity is expected for Istamycin C0 with proper optimization of MS parameters. Method validation should include:

  • Linearity: Minimum of five concentration points across the expected range
  • Precision: Both intra-day and inter-day (%RSD < 15%)
  • Accuracy: Recovery of 85-115% for quality control samples
  • Specificity: No interference from fermentation matrix or other istamycin congeners
  • Robustness: Deliberate variations in flow rate, temperature, and mobile phase composition

Quantification and Data Analysis

Calibration Curve Preparation

Prepare a primary stock solution of Istamycin C0 reference standard at 1.0 mg/mL in water. Serially dilute to create working standards at appropriate concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/µL). Prepare calibration curves by spiking known amounts of Istamycin C0 into blank fermentation matrix processed according to the sample preparation protocol. Include quality control samples at low, medium, and high concentrations within the linear range to monitor assay performance.

Validation Parameters

The HPLC-MS/MS method should be thoroughly validated according to regulatory guidelines for bioanalytical method validation. Key parameters include:

  • Linearity: Correlation coefficient (r²) ≥ 0.995 over the calibration range
  • Precision: Intra-day and inter-day precision with %RSD ≤ 15%
  • Accuracy: Mean recovery of 85-115% across the calibration range
  • Specificity: No significant interference from fermentation matrix at the retention time of Istamycin C0
  • Sensitivity: LLOQ with signal-to-noise ratio ≥ 10 and accuracy within ±20%
Epimer Separation and Characterization

For complete characterization of Istamycin C0, epimer separation may be necessary using a macrocyclic glycopeptide-bonded chiral column with modified chromatographic conditions. Research has identified five sets of 1- or 3-epimeric pairs within the istamycin family that can be chromatographically resolved using this specialized stationary phase [1]. This separation is crucial for understanding the complete biosynthetic pathway and for ensuring accurate quantification of individual epimers.

Experimental Workflow and Troubleshooting

Comprehensive Experimental Workflow

The following diagram illustrates the complete experimental workflow for quantification of Istamycin C0 in fermentation broth, from sample preparation to data analysis:

G cluster_sample Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_data Data Analysis Start Start Fermentation S. tenjimariensis Harvest Harvest Broth (96-120 h) Start->Harvest Centrifuge Centrifuge 15,000 × g, 10 min, 4°C Harvest->Centrifuge Extract Methanol Extraction 1:1 v/v Centrifuge->Extract Filter Filter through 0.22 µm PVDF Extract->Filter Store Store at -20°C (if not analyzing immediately) Filter->Store Inject Inject 5 µL Store->Inject Column CSH C18 Column 35°C Inject->Column Gradient Gradient Elution 5-40% B in 15 min Column->Gradient MS ESI-MS Detection Positive Ion Mode Gradient->MS Quant MRM Quantification MS->Quant Calibration Calibration Curve Quant->Calibration Validate Method Validation Calibration->Validate Report Report Results Validate->Report

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Istamycin C0 Quantification

Problem Potential Causes Solutions

| Poor Peak Shape | Column degradation Inappropriate mobile phase pH Matrix effects | Replace guard column Adjust PFPA concentration Improve sample cleanup | | Low Sensitivity | MS source contamination Inefficient ionization Inadequate fragmentation | Clean ion source Optimize capillary voltage Adjust collision energy | | Retention Time Shift | Mobile phase composition changes Column temperature fluctuations Column aging | Prepare fresh mobile phase daily Verify column oven temperature Replace column if necessary | | Matrix Interference | Incomplete sample cleanup Co-eluting compounds Ion suppression | Optimize centrifugation parameters Modify gradient program Use alternative MRM transition | | Poor Reproducibility | Inconsistent sample preparation Autosampler issues Instrument drift | Standardize sample processing protocols Check autosampler syringe for leaks Increase frequency of quality control samples |

Applications and Conclusion

Applications in Pharmaceutical Development

The validated HPLC-MS/MS method for Istamycin C0 quantification provides critical analytical capabilities for pharmaceutical development and basic research. Specific applications include:

  • Fermentation Optimization: Monitoring Istamycin C0 production kinetics under different nutrient conditions or physical parameters
  • Strain Improvement: Evaluating yields from genetically modified Streptomyces tenjimariensis strains
  • Process Scale-up: Ensuring consistent production during transition from laboratory to industrial scale
  • Quality Control: Quantifying Istamycin C0 in final pharmaceutical preparations
  • Biosynthetic Studies: Elucidating the istamycin biosynthetic pathway through feeding studies and metabolic engineering
Co-cultivation for Enhanced Production

Research indicates that co-cultivation approaches can significantly influence secondary metabolite production in actinomycetes. One study demonstrated that Streptomyces tenjimariensis produced istamycins when cultured in the presence of other bacteria [3]. This strategy mimics natural ecological competition and may activate silent biosynthetic gene clusters, potentially increasing Istamycin C0 yields or producing novel analogues. Implementation of such approaches requires careful selection of co-culture organisms and optimization of cultivation conditions.

Conclusion

The presented application notes provide a comprehensive protocol for the reliable quantification of Istamycin C0 in Streptomyces tenjimariensis fermentation broth using HPLC-MS/MS. The method offers exceptional sensitivity with a lower limit of quantification potentially as low as 2.2 ng/mL, based on analogous quantification of Istamycin A [1], and high specificity through selective mass detection. The inclusion of both conventional reverse-phase and chiral chromatographic conditions enables complete characterization of Istamycin C0 and its epimers. This protocol serves as a valuable resource for researchers engaged in antibiotic development, fermentation optimization, and pharmaceutical quality control.

References

Comprehensive Analytical Protocol for Istamycin C0 Characterization Using Electrospray Ionization Ion Trap Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Istamycin Aminoglycosides and Analytical Challenges

The istamycin complex represents a group of 2-deoxy-streptamine aminoglycoside antibiotics produced by Streptomyces tenjimariensis ATCC 31603. These compounds exhibit potent antibacterial activity against various Gram-negative pathogens, making them clinically significant and important subjects for pharmaceutical research. Istamycin C0 is one of multiple congeners in this complex, characterized by its unique structural features that contribute to its biological activity. The analytical characterization of Istamycin C0 presents significant challenges due to its high hydrophilicity, lack of chromophores, and structural similarity to other istamycin components, which complicate traditional analytical approaches.

Early methods for aminoglycoside analysis relied heavily on derivatization techniques coupled with various detection methods, but these approaches often lacked the specificity needed for accurate congener differentiation [1]. The application of liquid chromatography-mass spectrometry (LC-MS) has revolutionized this field by providing a powerful tool for separating and identifying closely related aminoglycoside structures without extensive sample preparation [2]. The development of electrospray ionization (ESI) techniques, in particular, has enabled efficient ionization of these non-volatile, thermally labile compounds, making them amenable to mass spectrometric analysis [1]. This protocol details a comprehensive methodology for the specific characterization of Istamycin C0 using ESI ion trap MS, incorporating advanced separation and detection strategies to address the unique challenges posed by this compound.

Sample Preparation Protocols

Bacterial Culture and Metabolite Extraction

The initial step in Istamycin C0 analysis involves the cultivation of the producing organism and subsequent extraction of metabolites:

  • Bacterial Culture: Inoculate Streptomyces tenjimariensis ATCC 31603 into an appropriate liquid culture medium. Incubate the culture under aerobic conditions with continuous shaking (180-220 rpm) at 28-30°C for 96-120 hours to reach optimal antibiotic production phase [3].

  • Metabolite Extraction: Following incubation, separate the fermentation broth by centrifugation at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and adjust the pH to approximately 7.0-7.5 using ammonium hydroxide or a suitable buffer solution to stabilize the aminoglycoside compounds [4].

  • Solid-Phase Extraction (SPE) Cleanup: Activate an OASIS MCX (mixed-mode cation exchange) cartridge with methanol followed by water. Load the supernatant onto the cartridge, wash with water to remove interfering compounds, and elute the istamycin components using ammonia solution in methanol (2-5%) [4]. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate mobile phase for LC-MS analysis.

Sample Preparation for Pharmaceutical Formulations

For the analysis of pharmaceutical preparations containing istamycins, a simplified preparation method can be employed:

  • Weigh accurately an amount of the pharmaceutical preparation equivalent to approximately 1 mg of istamycin components.
  • Dissolve in deionized water and perform serial dilutions to achieve a concentration within the linear dynamic range of the instrument (typically 10-1000 ng/mL for aminoglycosides) [1].
  • For complex matrices, additional cleanup using cation exchange SPE may be necessary to remove interfering compounds and minimize matrix effects during MS analysis.

LC-MS Analysis Conditions

Chromatographic Separation Conditions

Effective separation of Istamycin C0 from other congeners is critical for accurate characterization. The following chromatographic conditions have been optimized specifically for istamycin separation:

Table 1: Chromatographic Conditions for Istamycin Separation

Parameter Specification Notes
Column Acquity CSH C18 (100 × 2.1 mm, 1.7 μm) or equivalent Alternative: Pentafluorophenyl (PFP) columns provide excellent isomer separation
Mobile Phase A 5 mM Pentafluoropropionic acid (PFPA) in water PFPA acts as ion-pairing reagent for retention of hydrophilic compounds
Mobile Phase B 50% Acetonitrile in water containing 5 mM PFPA Organic modifier with ion-pairing reagent
Gradient Program 5-40% B over 15 minutes, hold at 40% B for 5 minutes Linear gradient provides optimal separation
Flow Rate 0.2-0.3 mL/min Optimized for ESI source performance
Column Temperature 35°C Maintained constant for retention time stability
Injection Volume 5-10 μL Partial loop injection mode recommended

The use of ion-pairing reagents like PFPA is essential for achieving sufficient retention of highly hydrophilic istamycin components on reversed-phase columns [3]. Alternative ion-pairing agents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), each offering different selectivity and MS compatibility [4]. For chiral separation of epimers, a macrocyclic glycopeptide-bonded chiral column (e.g., Chirobiotic series) can be employed with methanol-water-formic acid mobile phases, enabling resolution of 1- and 3-epimeric pairs present in the istamycin complex [3].

Mass Spectrometric Parameters

The mass spectrometric conditions optimized for Istamycin C0 analysis using an ESI ion trap instrument are detailed below:

Table 2: ESI Ion Trap Mass Spectrometer Parameters

Parameter Setting Impact on Analysis
Ionization Mode Electrospray Ionization (ESI) Positive Optimal for amino group-containing compounds
Spray Voltage 5500 V Affects ionization efficiency and droplet formation
Nebulizer Gas Nitrogen at 15-20 psi (arbitrary units) Governs aerosol formation and desolvation
Drying Gas Nitrogen at 7 L/min, 60 psi Promotes solvent evaporation from charged droplets
Source Temperature 550°C Critical for desolvation process
Declustering Potential 50 V Controls in-source fragmentation
Collision Energy Compound-specific (20-40 eV) Optimized for diagnostic fragment production
Scan Range m/z 200-800 Covers molecular ions and key fragments
Ion Accumulation Time 100-200 ms Balances sensitivity and scan speed

The ion trap mass analyzer offers the advantage of MSⁿ capability, allowing multiple stages of fragmentation for detailed structural elucidation. This is particularly valuable for distinguishing between closely related istamycin congeners with similar fragmentation patterns [3]. Instrument calibration should be performed using recommended calibrants specific to the mass range of interest, ensuring accurate mass measurement throughout the analysis.

Structural Characterization and Fragmentation Patterns

MS Fragmentation Analysis

Istamycin C0 exhibits characteristic fragmentation patterns under ESI-MS/MS conditions that provide structural information about the molecule. Upon collisional activation, protonated Istamycin C0 undergoes facile cleavage of glycosidic bonds and loss of specific ring moieties, producing diagnostic fragment ions that enable structural identification and differentiation from other istamycin components.

The fragmentation behavior of aminoglycosides like Istamycin C0 is characterized by sequential loss of sugar units from the 2-deoxystreptamine core, typically beginning with the elimination of the "C" ring moiety observed in other aminoglycosides [1]. For Istamycin C0, specific fragment ions at m/z 322 and 324 have been reported as characteristic ions in the istamycin complex, though the exact molecular weight and fragmentation pattern would need to be confirmed with authentic standard [3]. The interpretation of MS/MS spectra should focus on identifying the molecular ion species (typically [M+H]⁺, [M+2H]²⁺, or [M+Na]⁺) and the characteristic neutral losses corresponding to specific structural elements of the molecule.

Structural Confirmation Strategies

Confirmation of Istamycin C0 identity should be based on multiple analytical approaches:

  • Retention Time Comparison: Compare the retention time of the putative Istamycin C0 peak with that of an authentic reference standard analyzed under identical conditions.

  • MS/MS Spectral Matching: Acquire MS/MS spectra of the analyte and compare with a reference standard using library matching algorithms or manual interpretation by experienced personnel.

  • Epimer Differentiation: Employ chiral chromatography conditions to separate and identify potential epimers of Istamycin C0, as the istamycin complex contains multiple 1- and 3-epimeric pairs that may co-elute under standard reversed-phase conditions [3].

The following workflow diagram illustrates the complete analytical process from sample preparation to structural confirmation:

G cluster_1 Sample Preparation Stage cluster_2 Instrumental Analysis cluster_3 Data Analysis Start Start Analysis SP Sample Preparation Start->SP Extraction Metabolite Extraction SP->Extraction SP->Extraction SPE SPE Cleanup Extraction->SPE Extraction->SPE LC LC Separation SPE->LC MS MS Analysis LC->MS LC->MS Data Data Processing MS->Data ID Structural ID Data->ID Data->ID Report Final Report ID->Report

Figure 1: Complete Analytical Workflow for Istamycin C0 Characterization - This diagram illustrates the comprehensive process from sample preparation through instrumental analysis to final reporting, highlighting the three main stages of the analytical protocol.

Data Analysis and Interpretation

Quantitative Analysis Approach

While the primary focus of this protocol is on characterization, quantitative analysis of Istamycin C0 can be performed using the following approach:

  • Calibration Standards: Prepare a series of calibration standards using authentic Istamycin C0 in the concentration range of 10-10,000 ng/mL. For matrices with high interference, use matrix-matched calibration standards to compensate for suppression or enhancement effects.

  • Internal Standard: Employ a structurally similar internal standard such as tobramycin or another aminoglycoside not present in the sample to correct for variations in extraction efficiency and instrument response [1]. The internal standard should be added at the beginning of the sample preparation process.

  • Quantification Ions: Monitor both the precursor ion and at least one characteristic product ion for Istamycin C0 to ensure selective quantification. Use the most abundant and specific transition for quantification and confirmatory ions for identity verification.

The lower limit of quantification (LLOQ) for istamycin components in bacterial fermentation has been reported to be as low as 2.2 ng/mL for Istamycin A under optimized conditions, suggesting similar sensitivity can be achieved for Istamycin C0 with proper method optimization [3].

Quality Control Procedures

Implement a comprehensive quality control protocol to ensure data reliability:

  • System Suitability Test: Perform daily system suitability testing using a reference standard to verify chromatographic performance (retention time, peak shape, resolution) and mass spectrometric sensitivity before sample analysis.

  • Blank Samples: Include extraction blanks and method blanks with each batch to monitor for contamination or carryover.

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations in duplicate with each batch to assess accuracy and precision.

  • Retention Time Stability: Monitor retention time variations throughout the sequence; acceptable variation should typically be less than ±2% for ISTD and analytes.

Applications and Utility in Research

The analytical methodology described herein has significant applications in various research domains:

  • Biosynthesis Studies: The profiling of Istamycin C0 along with other istamycin components provides valuable insights into the biosynthetic pathways operating in Streptomyces tenjimariensis. Monitoring the relative abundance of different congeners under various fermentation conditions can help elucidate the sequence of enzymatic modifications that lead to the final antibiotic structures [3] [4].

  • Pharmaceutical Development: Detailed characterization of Istamycin C0 supports quality control in antibiotic production and helps establish specification limits for related substances in pharmaceutical formulations. The method can be applied to monitor the stability of istamycin preparations and identify potential degradation products under various storage conditions.

  • Combinatorial Biosynthesis: As genetic engineering approaches advance for aminoglycoside producers, robust analytical methods are essential for detecting and characterizing novel analogs generated through combinatorial biosynthesis. The LC-ESI-MS/MS protocol described can be adapted to profile these new compounds and assess the success of genetic manipulations [4].

The following diagram illustrates the key fragmentation pathways and analytical decision process in structural characterization:

G cluster_1 Fragmentation Pathway Analysis Start Precursor Ion Selection FS Full Scan MS Start->FS MS2 MS/MS Fragmentation FS->MS2 F1 Fragment Ion Analysis MS2->F1 NL Neutral Loss Identification F1->NL CI Characteristic Ions F1->CI NL->CI Conf Structural Confirmation NL->Conf CI->Conf EP Epimer Differentiation Conf->EP If needed Final Identity Confirmed Conf->Final Confirmed EP->Final

Figure 2: Structural Elucidation Strategy for Istamycin C0 - This decision diagram outlines the systematic approach for fragment ion analysis and structural confirmation, highlighting the key steps in interpreting MS/MS data for Istamycin C0 characterization.

Conclusion

The application of ESI ion trap mass spectrometry coupled with liquid chromatography provides a powerful analytical platform for the comprehensive characterization of Istamycin C0. The methodology detailed in this protocol allows for specific identification, sensitive detection, and accurate quantification of this aminoglycoside component within complex matrices such as bacterial fermentation broths and pharmaceutical formulations. The fragmentation patterns obtained through MS/MS analysis offer structural insights that facilitate differentiation from closely related istamycin congeners, while the chromatographic separation strategies enable resolution of epimeric pairs that would otherwise co-elute.

This robust analytical approach supports ongoing research into the biosynthesis of istamycin antibiotics, quality control in pharmaceutical development, and the discovery of novel analogs through genetic engineering. As mass spectrometric technologies continue to advance, further improvements in sensitivity and resolution can be anticipated, potentially enabling even more detailed structural characterization of minor components within the istamycin complex.

References

Comprehensive Application Notes and Protocols: Analysis of Istamycin C0 Using Macrocyclic Glycopeptide-Bonded Chiral Column HPLC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The istamycin family of aminoglycoside antibiotics represents a clinically significant class of 2-deoxy-aminocyclitol antibiotics derived from Streptomyces tenjimariensis ATCC 31603. These compounds have attracted substantial research interest due to their potent antibacterial activity against a range of pathogenic organisms. Among the istamycin components, Istamycin C0 is one of the sixteen natural congeners identified in the biosynthetic pathway, though it presents particular analytical challenges due to its complex stereochemistry and the presence of multiple epimeric forms that require sophisticated separation techniques for accurate characterization and quantification. The structural complexity of istamycins arises from their pseudodisaccharide structures in which purpurosamine sugars are α-glycosidically linked to a 1,4-diaminocyclitol derivative, creating multiple chiral centers that must be resolved for comprehensive analysis [1] [2].

The analysis of Istamycin C0 is particularly challenging because it exists as part of a complex mixture of analogues in bacterial fermentation, including Istamycin A, A0, B, B0, and other related components. Conventional reverse-phase chromatography methods often fail to adequately resolve these structurally similar compounds, especially the epimeric pairs that differ only in their configuration at one stereocenter. This limitation necessitated the development of more sophisticated analytical approaches employing chiral stationary phases with specific recognition capabilities for aminoglycoside antibiotics. The application of macrocyclic glycopeptide-bonded chiral columns has emerged as a powerful solution to these challenges, enabling the precise separation and characterization of Istamycin C0 and its epimers, which is essential for accurate quantification in complex biological matrices and for understanding the biosynthetic pathways of these important antibiotics [3].

Table 1: Key Characteristics of Istamycin Components

Istamycin Component Empirical Formula Key Structural Features Relative Abundance in Fermentation
Istamycin A C~17~H~35~N~5~O~6~ Two N-methyl groups, one O-methyl group Highest
Istamycin B C~17~H~35~N~5~O~6~ Two N-methyl groups, one O-methyl group High
Istamycin A~0~ C~15~H~32~N~4~O~4~ Two N-methyl groups, one O-methyl group Medium
Istamycin B~0~ C~15~H~32~N~4~O~4~ Two N-methyl groups, one O-methyl group Medium
Istamycin C Not specified 2-deoxy-aminocyclitol structure Lower
Istamycin C~0~ Not specified 2-deoxy-aminocyclitol structure Low

Materials and Methods

Instrumentation

The analysis of Istamycin C0 requires high-performance liquid chromatography systems coupled with tandem mass spectrometry (HPLC-MS/MS) to achieve the necessary separation, detection, and quantification. The primary system should include a binary pump system capable of generating precise gradients with minimal pulsation, coupled with an autosampler maintained at 4°C to ensure sample stability during analysis. For detection, a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended for optimal sensitivity towards aminoglycoside compounds. The system should also include a column oven capable of maintaining stable temperatures between 20-40°C to ensure chromatographic reproducibility. Data acquisition and processing are typically handled by specialized software that allows for peak integration, calibration curve generation, and spectral analysis for compound identification [3].

Additional valuable instrumentation includes fraction collectors for preparative separation of individual isomers for further characterization, and evaporative light scattering detectors (ELSD) as complementary detection to mass spectrometry. For method development purposes, UV-Vis detectors can be employed, though aminoglycosides typically show only end absorption in the UV range due to the lack of strong chromophores. The LC-MS system must be capable of operating with volatile ion-pairing reagents that are compatible with mass spectrometric detection while providing the necessary chromatographic selectivity for these highly polar compounds [3] [4].

Columns and Consumables
  • Chiral Analytical Column: Macrocyclic glycopeptide-bonded chiral column (e.g., Chirobiotic TAG, 250 × 4.6 mm, 5 μm particle size) specifically designed for aminoglycoside separations [3]

  • Guard Column: Appropriate guard cartridge containing the same stationary phase as the analytical column to protect the chiral column from contamination and extend its lifespan [5]

  • Comparison Columns: Acquity CSH C~18~ column (100 × 2.1 mm, 1.7 μm) for initial profiling and method development comparisons [3]

Reagents and Standards

All solvents should be HPLC-MS grade to minimize background interference and maintain system performance. The mobile phase typically consists of 5 mM aqueous pentafluoropropionic acid (PFPA) as mobile phase A, which serves as a volatile ion-pairing reagent compatible with mass spectrometric detection. Mobile phase B consists of 50% acetonitrile containing 5 mM PFPA. For alternative methods, methanol with 0.1% formic acid or 10 mM ammonium formate in 95% methanol can be evaluated for optimization [3] [4]. Deionized water should be purified through a system capable of producing 18.2 MΩ·cm resistance water. Istamycin standards should be prepared as stock solutions in water at approximately 1 mg/mL and stored at -80°C in aliquots to avoid repeated freeze-thaw cycles [3].

Method Development

Chiral Column Selection

The selection of an appropriate chiral stationary phase is critical for the successful separation of Istamycin C0 from its epimers and related analogues. Macrocyclic glycopeptide-based chiral columns offer distinct advantages for aminoglycoside analysis due to their multiple interaction sites that include ionic, hydrogen bonding, π-π interactions, and steric hindrance effects. These columns contain glycopeptide antibiotics such as teicoplanin, vancomycin, or teicoplanin aglycone chemically bonded to silica particles, creating a three-dimensional chiral cavity that can differentially interact with the various stereoisomers of istamycins. The Chirobiotic TAG column, specifically designed for aminoglycoside separations, has demonstrated exceptional performance for resolving 2-deoxy-aminocyclitol antibiotics like Istamycin C0, successfully separating five sets of 1- or 3-epimeric pairs that could not be resolved using conventional reverse-phase columns [3] [5].

When selecting a chiral column for Istamycin C0 analysis, consider the structural characteristics of the analytes, including the number and position of chiral centers, functional groups, and overall molecular shape. Macrocyclic glycopeptide columns are particularly well-suited for compounds with multiple amine functionalities, such as istamycins, as the stationary phase can form complex inclusion complexes with these molecules. The teicoplanin aglycone (TAG) stationary phase has shown specific affinity for aminoglycosides due to its "basket-like" structure that creates an optimal chiral environment for these compounds. During method development, it's advisable to screen multiple chiral columns (e.g., Chirobiotic T, Chirobiotic V, Chirobiotic TAG) to identify the one providing the best resolution for the specific istamycin congeners of interest, with the TAG phase generally showing superior performance for istamycin separations [5].

Mobile Phase Optimization

The composition of the mobile phase significantly impacts the chromatographic performance, peak shape, and resolution of Istamycin C0 from its analogues. For macrocyclic glycopeptide columns, both reversed-phase and polar ionic mobile phase modes can be employed, but for istamycins, the reversed-phase mode with volatile ion-pairing reagents has demonstrated superior performance. The optimized mobile phase consists of 5 mM pentafluoropropionic acid (PFPA) in water as mobile phase A and 50% acetonitrile with 5 mM PFPA as mobile phase B. PFPA serves as an excellent volatile ion-pairing reagent that improves peak shape for these highly polar basic compounds while remaining compatible with mass spectrometric detection. The concentration of PFPA can be adjusted between 2-10 mM to fine-tune retention and resolution, with higher concentrations typically increasing retention of ionic compounds [3].

The organic modifier composition also significantly affects separation efficiency. Acetonitrile generally provides better separation efficiency and lower backpressure compared to methanol for istamycin separations. The percentage of organic modifier in the initial mobile phase should be relatively low (2-5%) to ensure adequate retention of the highly polar istamycins, followed by a shallow gradient to elute the various analogues with sufficient resolution. The pH of the mobile phase can be adjusted between 3.5-5.0 using ammonium formate or ammonium acetate buffers, though lower pH values typically improve peak shape for basic compounds like aminoglycosides by suppressing silanol interactions. However, extreme pH conditions (<2.5 or >7.5) should be avoided to protect the integrity of the silica-based chiral stationary phase [3] [5] [4].

Table 2: Optimized HPLC-MS Conditions for Istamycin C0 Analysis

Parameter Optimal Condition Alternative Options Impact on Separation
Column Type Macrocyclic glycopeptide-bonded chiral column C~18~ column for initial profiling Determines chiral selectivity
Column Temperature 25°C 20-40°C range acceptable Affects retention and resolution
Mobile Phase A 5 mM PFPA in water 10 mM ammonium formate in water Provides ion-pairing for retention
Mobile Phase B 50% acetonitrile with 5 mM PFPA Methanol with 0.1% formic acid Elution strength and peak shape
Gradient Program 2% B to 98% B over 9 min Adjust for specific resolution needs Controls analysis time and separation
Flow Rate 0.35 mL/min 0.2-0.5 mL/min range Affects backpressure and efficiency
Injection Volume 5 μL 1-10 μL depending on sensitivity needs Sample loading capacity

Step-by-Step Protocol

Sample Preparation

Proper sample preparation is critical for the accurate quantification of Istamycin C0 in complex matrices such as fermentation broth. For microbial cultures, begin by centrifuging 1 mL of Streptomyces tenjimariensis ATCC 31603 fermentation broth at 14,800 rcf for 10 minutes at 4°C to remove cellular debris and particulate matter. Transfer the supernatant to a clean microcentrifuge tube and proceed with protein precipitation by adding 300 μL of precooled methanol:acetonitrile (2:1, v/v) to 100 μL of supernatant. Vortex the mixture vigorously for 1 minute to ensure complete precipitation of proteins, then incubate at -20°C for 2 hours to enhance precipitation efficiency. Following incubation, centrifuge the samples at 14,800 rcf for 10 minutes at 4°C, then carefully transfer the supernatant to a new vial for vacuum freeze-drying to concentrate the analytes and remove organic solvents. Reconstitute the dried extract in 150 μL of 50% methanol, vortex for 30 seconds to ensure complete dissolution, and centrifuge again at 14,800 rcf for 10 minutes at 4°C before transferring the supernatant to autosampler vials for analysis. For calibration standards, prepare istamycin reference compounds in the same reconstitution solvent to minimize matrix effects and ensure accurate quantification [3] [4].

Instrument Setup and Analysis

Begin by installing the macrocyclic glycopeptide-bonded chiral column in the HPLC system, ensuring all connections are tight to prevent leaks. Allow the column to equilibrate with the initial mobile phase composition (98% mobile phase A: 5 mM PFPA in water, and 2% mobile phase B: 50% acetonitrile with 5 mM PFPA) for at least 30 minutes at a flow rate of 0.35 mL/min before initial use or after changing mobile phase composition. Set the column temperature to 25°C and the autosampler temperature to 4°C to maintain sample integrity during analysis. Program the gradient elution as follows: maintain 2% B for 1 minute, then increase to 98% B over 9 minutes, hold at 98% B for 3 minutes, then return to 2% B in 0.1 minute and re-equilibrate for 3.9 minutes for a total run time of 17 minutes. Set the injection volume to 5 μL and ensure the mobile phase flow rate is maintained at 0.35 mL/min throughout the analysis [3].

For mass spectrometric detection, configure the electrospray ionization source to operate in positive ion mode with the following parameters: spray voltage of 3.80 kV, capillary temperature of 320°C, auxiliary gas heater temperature of 350°C, sheath gas flow rate of 40 arbitrary units, and auxiliary gas flow rate of 10 arbitrary units. Set the full scan range to 70-1050 m/z for comprehensive detection of istamycin congeners. For targeted quantification of Istamycin C0, employ selected reaction monitoring (SRM) transitions specific to this congener after optimization. Once the system is properly configured and stable, inject the prepared samples in randomized order to avoid systematic bias, and include quality control samples at regular intervals throughout the sequence to monitor system performance and reproducibility [3] [4].

G Start Start Sample Preparation Centrifuge Centrifuge Fermentation Broth (14,800 rcf, 10 min, 4°C) Start->Centrifuge Precipitation Protein Precipitation with MeCN:MeOH (2:1 v/v) Centrifuge->Precipitation Incubate Incubate at -20°C for 2 hours Precipitation->Incubate Centrifuge2 Centrifuge (14,800 rcf, 10 min, 4°C) Incubate->Centrifuge2 Transfer Transfer Supernatant Centrifuge2->Transfer Lyophilize Vacuum Freeze-Drying Transfer->Lyophilize Reconstitute Reconstitute in 50% Methanol Lyophilize->Reconstitute Centrifuge3 Centrifuge (14,800 rcf, 10 min, 4°C) Reconstitute->Centrifuge3 Vial Transfer to Autosampler Vial Centrifuge3->Vial HPLC HPLC-MS Analysis Vial->HPLC

Figure 1: Sample Preparation Workflow for Istamycin C0 Analysis from Fermentation Broth

Applications

Microbial Profiling and Quantification

The developed method enables comprehensive metabolite profiling of istamycin congeners in Streptomyces tenjimariensis ATCC 31603 cultures, allowing researchers to monitor the complex biosynthetic pathway of these important antibiotics. In practice, this methodology has been successfully employed to identify and quantify sixteen natural istamycin congeners in descending order of abundance: istamycin A, istamycin B, istamycin A~0~, istamycin B~0~, istamycin B~1~, istamycin A~1~, istamycin C, istamycin A~2~, istamycin C~1~, Istamycin C~0~, istamycin X~0~, istamycin A~3~, istamycin Y~0~, istamycin B~3~, and istamycin FU-10 plus istamycin AP. The ability to simultaneously monitor these multiple analogues provides valuable insights into the biosynthetic relationships between different istamycin components and how fermentation conditions affect the relative production of each congener. The lower limit of quantification (LLOQ) for istamycin A using this method was estimated to be 2.2 ng/mL, demonstrating the exceptional sensitivity achievable with this approach, which is similarly applicable to Istamycin C~0~ quantification [3].

This profiling capability is particularly valuable for optimizing fermentation conditions to maximize the production of specific istamycin components with desired antibacterial activity. Research has shown that istamycin production in Streptomyces tenjimariensis is enhanced by co-cultivation with various marine bacteria, highlighting the importance of accurate profiling methods to monitor these changes in production. The method also facilitates studies on carbon source regulation of antibiotic production, a phenomenon where rapidly utilized carbon sources like glucose can interfere with antibiotic synthesis in bacteria and fungi. By applying this analytical approach, researchers can investigate how different carbon sources in the fermentation medium affect the relative abundance of Istamycin C~0~ and other congeners, potentially leading to optimized production strategies for these valuable compounds [6] [7] [8].

Enantiomeric Separation

A significant advantage of the macrocyclic glycopeptide-bonded chiral column approach is its ability to resolve epimeric pairs of istamycins that differ only in their configuration at a single stereocenter. This capability is crucial for comprehensive characterization of Istamycin C~0~, as the biological activity, pharmacokinetics, and toxicity of antibiotic compounds can vary substantially between different stereoisomers. The method has been successfully applied to chromatographically separate five sets of 1- or 3-epimeric pairs of istamycins, providing access to individual epimers for further biological evaluation and establishing the enantiomeric purity of specific istamycin components. This level of stereochemical resolution is particularly important for structure-activity relationship studies aimed at understanding which specific stereoisomers possess optimal antibacterial activity with minimal toxicity [3].

The enantiomeric separation capability also facilitates studies on the biosynthetic pathway of istamycins, allowing researchers to track the formation of specific stereoisomers during the fermentation process and how their relative abundance changes over time. This information can provide valuable insights into the sequence of enzymatic transformations responsible for generating the complex stereochemistry of these compounds and identify potential bottlenecks in the production of specific active isomers. Furthermore, the ability to obtain pure stereoisomers enables investigations into potential epimerization processes that might occur during fermentation or storage, ensuring the stability and consistent quality of these antibiotic compounds for therapeutic applications. The application of this chiral separation methodology thus extends beyond basic analytical characterization to support multiple aspects of antibiotic discovery and development [3] [5].

Troubleshooting and Optimization

Common Issues and Solutions

Even with a well-developed method, analysts may encounter challenges during Istamycin C~0~ analysis. One frequent issue is peak broadening or tailing, which often results from secondary interactions between the analytes and residual silanol groups on the stationary phase support. This can be addressed by increasing the concentration of the ion-pairing reagent (PFPA) in the mobile phase (up to 10 mM), lowering the mobile phase pH (if compatible with the column), or reducing the column temperature to 20°C to enhance retention and potentially improve peak shape. Another common problem is shifted retention times between analyses, which typically indicates inadequate mobile phase equilibration or variations in mobile phase composition. Ensure sufficient equilibration time (at least 30 minutes) after changing mobile phases and prepare fresh mobile phases daily to maintain consistency, as volatile ion-pairing reagents can evaporate at different rates, changing the effective concentration [3] [5].

A more serious concern is decreased resolution between critical pairs of istamycin epimers, which may occur over time as the column ages or becomes contaminated. To address this, first check the column efficiency using test compounds to determine if the column has deteriorated beyond acceptable limits. If resolution decreases suddenly, consider column cleaning procedures recommended by the manufacturer, typically involving flushing with stronger solvents to remove strongly retained contaminants. For persistent resolution issues, optimizing the gradient slope by making it shallower in the region where the critical pairs elute can significantly improve separation. If sensitivity decreases over time, particularly for mass spectrometric detection, check the ESI source for contamination and clean as necessary, and verify that the mobile phase is being prepared with high-purity solvents and water to prevent ion suppression from non-volatile contaminants [3] [5].

Method Validation

For rigorous quantitative analysis, the method for Istamycin C~0~ analysis should undergo comprehensive validation following established guidelines for bioanalytical methods. Key validation parameters include specificity, demonstrating that the method can unequivocally identify Istamycin C~0~ in the presence of other istamycin analogues and matrix components; linearity, assessed over the expected concentration range with a correlation coefficient (r²) of at least 0.99; accuracy, with recovery values between 85-115% for most concentration levels; and precision, both within-day and between-day, with relative standard deviations not exceeding 15%. The lower limit of quantification (LLOQ) should be established with acceptable accuracy and precision, typically defined as the lowest concentration that can be measured with ≤20% deviation and ≤20% RSD. For istamycin analysis, the LLOQ for related compounds has been reported as low as 2.2 ng/mL, providing a benchmark for method performance [3].

Additional validation should include matrix effects evaluation to ensure that co-eluting compounds from the fermentation broth do not suppress or enhance the ionization of Istamycin C~0~ during mass spectrometric detection. This can be assessed by comparing the response of standards prepared in neat solvent versus those prepared in extracted blank matrix. Stability studies should also be conducted under various conditions, including benchtop stability during analysis, autosampler stability after reconstitution, and freeze-thaw stability for stored samples. Given the polar nature of istamycins, particular attention should be paid to solution stability in the reconstitution solvent, with evaluation of potential degradation or epimerization over time. Proper method validation ensures that the analytical results are reliable and suitable for their intended purpose, whether for fermentation optimization, pharmacokinetic studies, or quality control of antibiotic production [3] [4].

Conclusion

The application of macrocyclic glycopeptide-bonded chiral columns coupled with tandem mass spectrometry provides a robust analytical platform for the separation, identification, and quantification of Istamycin C~0~ and related congeners in complex fermentation matrices. This method addresses the significant challenge of resolving complex epimeric mixtures of aminoglycoside antibiotics that differ only in their configuration at a single stereocenter, enabling detailed studies of istamycin biosynthesis and production optimization. The methodology offers exceptional sensitivity and specificity, with the capability to detect and quantify istamycin components at nanogram-per-milliliter levels while distinguishing between closely related analogues that would co-elute using conventional chromatographic approaches. Furthermore, the application of this analytical technique has revealed new insights into the biosynthetic pathways of istamycins and the factors that regulate their production, including the intriguing finding that co-cultivation with other bacterial species can enhance antibiotic yield [3] [6].

Looking forward, this methodology provides a foundational approach that can be adapted for the analysis of other complex aminoglycoside antibiotics beyond the istamycin family. The principles of chiral recognition using macrocyclic glycopeptide stationary phases combined with mass spectrometric detection could be extended to characterize other classes of antibiotics with multiple stereocenters, supporting ongoing drug discovery and development efforts. As natural products continue to play a crucial role in antibacterial therapy, particularly in an era of increasing antibiotic resistance, advanced analytical methods like the one described here will remain essential tools for unlocking the full potential of microbial metabolites and optimizing their production for therapeutic applications [5] [6] [8].

References

Istamycin C0 gradient elution conditions

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Protocol for Istamycin C0

1. Scope and Application This protocol describes a specific HPLC-MS/MS method for the profiling, characterization, and quantification of Istamycin C0 and other congeners from the fermentation broth of Streptomyces tenjimariensis ATCC 31603. The method is suitable for quantifying Istamycin C0 in complex biological matrices [1].

2. Materials and Equipment

  • HPLC System: Liquid chromatography system capable of gradient elution.
  • Mass Spectrometer: Mass spectrometer with an electrospray ionization (ESI) ion trap.
  • Analytical Column: Acquity CSH C18 column.
  • Chiral Column: A macrocyclic glycopeptide-bonded chiral column (for epimer separation).
  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.
  • Mobile Phase B: 50% acetonitrile (in water).
  • Standards: Istamycin C0 analytical standard.

3. Detailed Chromatographic Conditions The table below summarizes the optimized conditions for separating Istamycin C0 from other istamycin congeners.

Table 1: HPLC-MS/MS Method Parameters for Istamycin Analysis

Parameter Specification
Column Acquity CSH C18

| Mobile Phase | A: 5 mM aqueous pentafluoropropionic acid B: 50% Acetonitrile | | Elution Mode | Gradient (specific profile not detailed in search results) | | Detection | Tandem Mass Spectrometry (MS/MS) | | Ion Source | Electrospray Ionization (ESI) | | Mass Analyzer | Ion Trap | | Key Application | Profiling and characterization of 16 natural istamycin congeners, including Istamycin C0 [1] |

4. Sample Preparation Fermentation broth samples from Streptomyces tenjimariensis should be prepared using appropriate techniques such as dilution, filtration, or solid-phase extraction to remove particulates and interfering components before injection into the HPLC system.

5. Epimer Separation A distinct chromatographic step is required to separate Istamycin C0 from its epimers. This is achieved using a macrocyclic glycopeptide-bonded chiral column, which can resolve 1- or 3-epimeric pairs of istamycins [1].

6. Method Performance For the related congener Istamycin A, the method demonstrates a lower limit of quantification (LLOQ) of 2.2 ng/mL present in S. tenjimariensis fermentation, indicating high sensitivity [1].

Fermentation Protocol for Istamycin Production

To obtain Istamycin C0 for analysis, the following optimized fermentation conditions for Streptomyces tenjimariensis ATCC 31603 can be used, as determined by Central Composite Design (CCD) [2].

Table 2: Optimized Fermentation Conditions for Istamycin Production

Factor Optimized Condition
Culture Media Aminoglycoside Production Medium or Protoplast Regeneration Medium
Incubation Time 6 days
Agitation Rate 200 rpm
Initial pH 6.38
Incubation Temperature 30 °C
Calcium Carbonate (CaCO₃) Concentration 5.3%

These optimized conditions have been verified to increase istamycin production by 31-fold compared to unoptimized conditions [2].

Experimental Workflow Diagram

The diagram below outlines the key stages from culture preparation to the analytical results for Istamycin C0.

workflow Streptomyces tenjimariensis\nCulture Streptomyces tenjimariensis Culture Fermentation\n(Optimized Conditions) Fermentation (Optimized Conditions) Streptomyces tenjimariensis\nCulture->Fermentation\n(Optimized Conditions) Harvest\nFermentation Broth Harvest Fermentation Broth Fermentation\n(Optimized Conditions)->Harvest\nFermentation Broth Sample Preparation\n(Dilution, Filtration) Sample Preparation (Dilution, Filtration) Harvest\nFermentation Broth->Sample Preparation\n(Dilution, Filtration) HPLC-MS/MS Analysis\n(Acquity CSH C18 Column) HPLC-MS/MS Analysis (Acquity CSH C18 Column) Sample Preparation\n(Dilution, Filtration)->HPLC-MS/MS Analysis\n(Acquity CSH C18 Column) Data Acquisition\n& Quantification Data Acquisition & Quantification HPLC-MS/MS Analysis\n(Acquity CSH C18 Column)->Data Acquisition\n& Quantification Chiral Separation\n(Macrocyclic Glycopeptide Column) Chiral Separation (Macrocyclic Glycopeptide Column) HPLC-MS/MS Analysis\n(Acquity CSH C18 Column)->Chiral Separation\n(Macrocyclic Glycopeptide Column) Epimer Identification\n(e.g., Istamycin C0) Epimer Identification (e.g., Istamycin C0) Chiral Separation\n(Macrocyclic Glycopeptide Column)->Epimer Identification\n(e.g., Istamycin C0)

Critical Notes for Researchers

  • Gradient Profile: While the mobile phase components and column are specified, the exact gradient elution profile (i.e., the timing of changes from low to high organic solvent percentage) for the Acquity CSH C18 column is not detailed in the available literature. Experimental optimization of this gradient will be necessary to achieve optimal separation of Istamycin C0 from other closely eluting congeners [1].
  • Method Validation: For quantitative bioanalysis, full method validation including parameters like linearity, precision, accuracy, and recovery specific for Istamycin C0 is required, following guidelines such as those from the FDA or EMA.
  • Scale-Up: The fermentation conditions provided are optimized at the shake flask level. For industrial production, these parameters must be scaled up and potentially re-optimized in a fermenter [2].

References

Comprehensive Technical Notes and Protocols for Istamycin C0 Extraction from Streptomyces tenjimariensis Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Istamycins are a group of 2-deoxyfortamine-containing aminoglycoside antibiotics produced by the actinobacterium Streptomyces tenjimariensis ATCC 31603. These compounds exhibit broad-spectrum bactericidal activity against most clinically relevant pathogens, making them promising candidates for therapeutic development [1]. Among the istamycin complex, Istamycin C0 represents one of the minor components identified through advanced analytical profiling techniques. The istamycin family belongs to the broader class of 2-deoxystreptamine aminoglycosides, which share common biosynthetic features with other clinically important antibiotics such as gentamicin and kanamycin [2] [3].

The discovery and characterization of Istamycin C0 emerged from systematic efforts to profile the complete spectrum of istamycin congeners produced by S. tenjimariensis. Initial studies in the 1980s identified the major istamycin components, but later advances in analytical technologies, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), enabled researchers to separate and characterize minor components including Istamycin C0 [4] [5]. This compound, along with other istamycin congeners, is derived from a complex biosynthetic pathway that shares some enzymatic steps with both fortimicin and kanamycin biosynthesis [3].

Fermentation Methods and Optimization

Bacterial Strain and Culture Conditions
  • Producing organism: Streptomyces tenjimariensis ATCC 31603 is the primary source of istamycin compounds [1] [5].
  • Culture preservation: Maintain stock cultures in YMG (M65) broth or as lyophilized suspensions in bovine serum at -80°C [3].
  • Inoculum preparation: Grow starter cultures in appropriate media such as Trypticase Soy Broth (TSB) or Aminoglycoside Production Medium for 48 hours at 28-30°C with agitation [1] [3].
Culture Media Composition

Two culture media have demonstrated high specific productivity for istamycin compounds:

  • Aminoglycoside Production Medium: Exact composition not fully specified in available literature, but known to support high istamycin yields [1].
  • Protoplast Regeneration Medium: Particularly effective for istamycin production, though specific components require consultation of original formulations [1].
Optimal Fermentation Parameters

Extensive optimization studies using Response Surface Methodology (RSM) and Central Composite Design (CCD) have identified key parameters maximizing istamycin production [1]:

Table 1: Optimized culture conditions for istamycin production by S. tenjimariensis

Parameter Unoptimized Condition Optimized Condition
Initial pH Not specified 6.38
Incubation temperature Not specified 30°C
Calcium carbonate concentration Not specified 5.3%
Agitation rate Not specified 200 rpm
Incubation time Not specified 6 days

These optimized conditions resulted in a 31-fold increase in istamycin production compared to unoptimized conditions and a threefold increase over optimized culture media alone [1].

Statistical Optimization Approaches

The application of statistical design of experiments has proven crucial for maximizing istamycin yields:

  • Central Composite Design (CCD): Effective for optimizing environmental factors like pH, temperature, and calcium carbonate concentration [1].
  • D-optimal Design (DOD): Successfully applied to related aminoglycosides (gentamicin), suggesting potential applicability to istamycin optimization [3].
  • Model verification: Optimized conditions must be experimentally verified in the laboratory before application to production scales [1].

Extraction and Purification Protocols

Fermentation Broth Processing
  • Biomass separation: Centrifuge fermentation broth at 10,000 × g for 15 minutes at 4°C to remove bacterial cells and insoluble particles [5] [6].
  • Supernatant clarification: Filter the supernatant through 0.22 μm membrane filters to ensure complete removal of particulate matter [3].
  • Sample preservation: Store processed supernatants at -20°C if not processed immediately to prevent degradation [5].
Solid-Phase Extraction (SPE) for Cleanup
  • Column selection: Use reverse-phase C18 SPE cartridges conditioned with methanol followed by water [5].
  • Sample loading: Apply the filtered culture supernatant to the conditioned SPE cartridge.
  • Washing: Remove interfering compounds with 5-10% aqueous methanol or acetonitrile.
  • Elution: Elute istamycin compounds with 50% acetonitrile containing 5 mM pentafluoropropionic acid [5] [6].
Chromatographic Separation Methods

Table 2: Chromatographic conditions for istamycin separation

Parameter Primary Separation (C18) Chiral Separation
Column Acquity CSH C18 Macrocyclic glycopeptide-bonded chiral column
Mobile phase A 5 mM aqueous pentafluoropropionic acid Not specified
Mobile phase B 50% acetonitrile Not specified
Gradient Linear gradient optimized for 16 istamycin congeners Isocratic or gradient optimized for epimer separation
Flow rate Not specified (standard for HPLC) Not specified
Temperature Ambient Ambient

The elution order of istamycin compounds under these conditions has been determined as: Istamycin A > Istamycin B > Istamycin A0 > Istamycin B0 > Istamycin B1 > Istamycin A1 > Istamycin C > Istamycin A2 > Istamycin C1 > Istamycin C0 > Istamycin X0 > Istamycin A3 > Istamycin Y0 > Istamycin B3 > Istamycin FU-10 + Istamycin AP [5] [6].

Analytical Methods and Characterization

HPLC-MS/MS Analysis
  • Instrumentation: High-performance liquid chromatography system coupled with electrospray ionization ion trap tandem mass spectrometry [5] [6].
  • Ionization mode: Electrospray ionization (ESI) in positive ion mode for optimal detection of aminoglycoside compounds.
  • Detection parameters: Multiple reaction monitoring (MRM) transitions optimized for specific istamycin congeners.
  • Quantification limits: The lower limit of quantification for istamycin A under these conditions is 2.2 ng/mL, demonstrating high sensitivity [6].
Epimer Separation

The epimeric complexity of istamycin compounds presents significant analytical challenges:

  • Chiral stationary phases: Macrocyclic glycopeptide-bonded chiral columns successfully separate epimeric pairs [5].
  • Five epimeric pairs: Chromatographic methods have resolved five sets of 1- or 3-epimeric istamycin compounds [6].
  • Identification: MS/MS fragmentation patterns coupled with retention time data enable confident identification of individual epimers.
Structural Confirmation
  • Mass spectral analysis: MS/MS fragmentation patterns provide information on structural features and sugar connectivity.
  • Comparison with standards: Where available, comparison with authentic standards confirms identity.
  • NMR spectroscopy: For complete structural elucidation, nuclear magnetic resonance spectroscopy remains essential, though not detailed in the available protocols [4].

Applications and Production Enhancement Strategies

Cocultivation for Yield Enhancement

Strategic cocultivation has emerged as a powerful approach for enhancing the production of secondary metabolites including istamycins:

  • Marine bacterial partners: Cocultivation of S. tenjimariensis with various marine bacteria significantly enhances istamycin production [7].
  • Mechanisms: The stimulation is believed to occur through interspecies interactions that activate silent biosynthetic gene clusters [8] [7].
  • Optimization: Systematic screening of potential microbial partners can identify optimal pairings for yield enhancement.

The following diagram illustrates the strategic approach to enhancing istamycin production through cocultivation:

G Start Start: Unexpressed Istamycin Biosynthetic Cluster Coculture Co-culture with Marine Bacteria Start->Coculture Induction Interspecies Interaction & Signaling Coculture->Induction Activation Activation of Silent Gene Clusters Induction->Activation Production Enhanced Istamycin Production Activation->Production

Biosynthetic Pathway Context

Understanding the biosynthetic relationship of Istamycin C0 to other aminoglycosides provides valuable insights for production optimization:

  • Shared intermediates: Istamycins share some biosynthetic steps with fortimicin and gentamicin pathways [3].
  • Gene clusters: The complete istamycin biosynthetic gene cluster has been identified in S. tenjimariensis ATCC 31603 [1].
  • Combinatorial biosynthesis: Knowledge of biosynthetic pathways enables potential engineering approaches for enhanced production of specific congeners [2].

The position of Istamycin C0 within the broader context of istamycin congeners can be visualized as follows:

G BiosyntheticPrecursors Biosynthetic Precursors MajorComponents Major Istamycins (A, B, A0, B0) BiosyntheticPrecursors->MajorComponents IntermediateComponents Intermediate Abundance (B1, A1, C, A2, C1) MajorComponents->IntermediateComponents TargetComponent Target: Istamycin C0 IntermediateComponents->TargetComponent MinorComponents Minor Components (X0, A3, Y0, B3, FU-10, AP) TargetComponent->MinorComponents

Comprehensive Experimental Workflow

The complete workflow for Istamycin C0 production, extraction, and analysis integrates all optimization strategies:

G Strain S. tenjimariensis Culture Preparation Optimization Culture Optimization pH 6.38, 30°C, 5.3% CaCO₃ 200 rpm, 6 days Strain->Optimization CocultureStrategy Co-culture with Marine Bacteria Optimization->CocultureStrategy Harvest Broth Harvest & Clarification CocultureStrategy->Harvest SPE Solid-Phase Extraction (C18 Cartridge) Harvest->SPE Analysis HPLC-MS/MS Analysis & Epimer Separation SPE->Analysis Identification Istamycin C0 Identification & Quantification Analysis->Identification

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Low yields: Implement statistical optimization approaches (CCD, DOD) to identify optimal culture parameters [1] [3].
  • Poor separation: Optimize mobile phase composition and consider chiral stationary phases for epimer resolution [5].
  • Inconsistent results: Standardize inoculation procedures and carefully control fermentation parameters.
  • Matrix interference: Implement additional cleanup steps or gradient optimization to remove interfering compounds.
Scale-Up Considerations
  • Bioreactor parameters: The optimized conditions generated using CCD models should be scaled up in fermenters for industrial production [1].
  • Process monitoring: Implement HPLC-MS/MS monitoring to track Istamycin C0 production throughout the fermentation process.
  • Product stability: Assess stability under process conditions and implement appropriate controls to prevent degradation.

References

Istamycin C0 minimum inhibitory concentration testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Istamycins are a group of 2-deoxy-aminocyclitol aminoglycoside antibiotics produced by Streptomyces tenjimariensis [1]. They are pseudo-disaccharides that contain a diaminocyclitol moiety and share a target site on the 16S ribosomal RNA of bacterial ribosomes [1]. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) analysis of S. tenjimariensis ATCC 31603 fermentations has confirmed that Istamycin C0 is one of at least sixteen natural congeners in the istamycin pathway, though it is a relatively minor component [2]. The induction of antibiotic production, including that of istamycins, can be stimulated in a laboratory setting through microbial cocultivation, a strategy that mimics natural ecological competition [3] [4]. The following protocol provides a standardized framework for determining the MIC of Istamycin C0, once isolated, against relevant bacterial pathogens.

Experimental Protocol for Broth Microdilution MIC Testing

This protocol is adapted from the standard broth microdilution method described in BS EN ISO 20776-1:2020 and CLSI M07 [5] [6].

Preparation of Antimicrobial Stock Solution
  • Weighing: Accurately weigh an appropriate amount of Istamycin C0 standard using a pre-calibrated analytical balance.
  • Solubilization: Dissolve the powder in sterile water to prepare a stock solution. The concentration should be sufficiently high (e.g., 1 g/L or 1024 mg/L) to allow for subsequent serial dilutions [6].
  • Concentration Verification (if needed): For novel compounds, the stock concentration can be verified spectrophotometrically using the Beer-Lambert law if the molar extinction coefficient is known [6].
Preparation of Bacterial Inoculum
  • Pre-culture: Inoculate 5 mL of Mueller-Hinton (MH) broth with a bacterial strain from a reference culture (e.g., ATCC). Incubate at 35 ± 1°C with orbital shaking for 18-24 hours [6].
  • Density Adjustment: Adjust the optical density of the culture at 625 nm to match a 0.5 McFarland standard (OD625 ~0.1), which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units per milliliter (CFU/mL) [6].
  • Final Inoculum: Dilute the adjusted culture in MH broth to a final concentration of approximately 1 x 10⁶ CFU/mL for testing [6].
Broth Microdilution Procedure
  • Plate Setup: Perform serial two-fold dilutions of the Istamycin C0 stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate [5].
  • Inoculation: Add the prepared bacterial inoculum to each well of the dilution plate.
  • Controls: Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control (CAMHB only).
  • Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours [6].
Data Analysis and MIC Determination
  • Visual Inspection: The MIC is defined as the lowest concentration of Istamycin C0 that completely inhibits visible growth of the organism [6].
  • Automated Analysis (Optional): For high-throughput screening, optical density can be measured with a spectrophotometric plate reader. Open-source software can then automate the conversion of growth data into MIC values [6].

The workflow for this procedure is summarized below.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase start Start MIC Testing prep_ab Prepare Istamycin C0 Stock Solution start->prep_ab prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) prep_ab->prep_inoculum setup_plate Set Up Microdilution Plate (2-fold serial dilutions) prep_inoculum->setup_plate inoculate Inoculate Plate with Adjusted Culture setup_plate->inoculate incubate Incubate Plate (35°C, 18-24 hours) inoculate->incubate read_results Read & Interpret Results incubate->read_results determ_mic Determine MIC (Lowest conc. with no growth) read_results->determ_mic end End determ_mic->end

Diagram 1: Workflow for the broth microdilution MIC testing of Istamycin C0.

Key Considerations for Istamycin MIC Testing

  • Reference Method Adherence: CLSI and EUCAST strongly recommend using the standard broth microdilution method in CAMHB. Unnecessary modifications intended solely to produce lower MICs are scientifically invalid and discouraged [5].
  • Strain-Specific Production: Istamycin C0 is a natural product of S. tenjimariensis, and its yield can be low. Cocultivation with other marine bacteria has been shown to enhance the overall production of istamycins, which may be a necessary strategy to obtain sufficient quantities of Istamycin C0 for testing [3].
  • Quality Control: Always include quality control strains with known MIC ranges (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the validity of the test results [6].

Proposed QC Ranges and Data Reporting

Since specific data for Istamycin C0 is unavailable, the following table provides a hypothetical template for reporting MIC data once testing is complete. Quality control ranges for established aminoglycosides like gentamicin can serve as a methodological guide [6].

Table 1: Template for Reporting MIC and QC Data for Istamycin C0

Bacterial Test Strain (ATCC) QC Organism for Proposed QC Range (μg/mL) Tested MIC (μg/mL) Status (Pass/Fail)
Escherichia coli 25922 Method Validation To be determined
Staphylococcus aureus 29213 Method Validation To be determined
Pseudomonas aeruginosa 27853 Method Validation To be determined

Conclusion

This application note outlines a standardized protocol for conducting MIC tests on Istamycin C0, based on internationally recognized standards. The primary challenge is the limited availability of the pure compound, which underscores the importance of advanced fermentation and purification techniques. Adherence to this protocol will ensure the generation of reliable and reproducible susceptibility data, which is crucial for evaluating the therapeutic potential of Istamycin C0.

References

Comprehensive Application Notes and Protocols: Istamycin C0 Broth Microdilution Assay for Antimicrobial Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Istamycin C0 represents a significant member of the istamycin aminoglycoside family, a class of 2-deoxy-aminocyclitol antibiotics produced by Streptomyces tenjimariensis strains. These compounds have gained renewed research interest due to their activity against various multidrug-resistant pathogens, particularly Gram-negative bacteria. The istamycin family encompasses multiple structurally related congeners, with Istamycin C0 being one of the sixteen natural variants identified in bacterial fermentation broths. As antibiotic resistance continues to escalate globally, with an estimated 10 million annual deaths potentially attributable to antimicrobial resistance by 2050, the need for reliable susceptibility testing methods for existing and novel antibiotic compounds has never been more critical. [1] [2]

The broth microdilution assay represents the reference standard method for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, providing essential data for both clinical decision-making and antibiotic discovery research. For researchers investigating novel aminoglycoside antibiotics or combinatorial biosynthesis approaches, standardized and reproducible testing methods are fundamental for accurate activity assessment. These protocols must account for the unique physicochemical properties of aminoglycoside antibiotics while adhering to internationally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document provides comprehensive application notes and detailed protocols for conducting robust broth microdilution assays specifically optimized for Istamycin C0 and related istamycin congeners. [1] [3]

Table 1: Key Characteristics of Istamycin C0

Property Description
Class Aminoglycoside/Aminocyclitol antibiotic
Producer Organism Streptomyces tenjimariensis ATCC 31603
Molecular Formula Information not specified in available literature
Structural Features 2-deoxy-aminocyclitol core structure; pseudo-disaccharide
Solubility Soluble in water and methanol; poor solubility in ethanol and other organic solvents
Detection Positive reaction with ninhydrin and Rydon-Smith reagents

Chemical Properties and Relationship to Other Istamycins

Istamycin C0 is part of the broader istamycin antibiotic family, which are characterized by their 2-deoxy-aminocyclitol structure and classification as pseudo-disaccharides. These compounds contain a distinctive diaminocyclitol moiety known as 3,6-dideoxy-3,6-diamino-neo-cyclitol, which differentiates them from the more common 2-deoxystreptamine-containing aminoglycosides like gentamicin and kanamycin. Despite this structural difference, istamycins share a similar mechanism of action with other aminoglycosides, primarily targeting the 16S ribosomal RNA of bacterial ribosomes to inhibit protein synthesis. This shared target site also means they face similar resistance mechanisms, particularly aminoglycoside-modifying enzymes and 16S rRNA methyltransferases. [2] [4]

The istamycin family includes multiple congeners that were first isolated from Streptomyces tenjimariensis SS-939 (originally isolated from marine sediments). Research has identified at least sixteen natural istamycin variants, with Istamycin C0 representing one of these naturally occurring forms. Analytical studies using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) have demonstrated that Istamycin C0 can be chromatographically separated from its epimeric counterparts using macrocyclic glycopeptide-bonded chiral columns, highlighting the importance of precise analytical methods for distinguishing between structurally similar compounds within this family. The relative abundance of Istamycin C0 in fermentation broths is generally lower than that of the primary components Istamycin A and B, necessitating sensitive detection methods for accurate quantification during antimicrobial testing. [5] [6]

Broth Microdilution Assay for Istamycin C0

Principle and Scope

The broth microdilution assay is a quantitative method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against rapidly growing aerobic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions. This method is particularly suitable for natural product screening and combinatorial biosynthesis studies where limited quantities of novel or modified compounds are available. For Istamycin C0, the broth microdilution method provides a standardized approach to evaluate its potency against reference bacterial strains and clinical isolates, enabling structure-activity relationship studies and assessment of potentially modified derivatives generated through pathway engineering approaches. [1] [3]

The clinical and laboratory standards for broth microdilution are well-established by international regulatory bodies. According to both CLSI M07 and ISO 20776-1 standards, the reference method employs cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium, with specific guidelines for inoculum preparation, incubation conditions, and endpoint determination. These standardized conditions are essential for generating reproducible and comparable data across different laboratories, particularly when investigating novel antibiotics or derivatives. For researchers working with Istamycin C0, adherence to these reference methods is strongly recommended to ensure scientific validity and avoid unnecessary deviations that could complicate data interpretation or regulatory approval processes down the line. [3]

G cluster_prep Assay Preparation cluster_assay Microdilution Procedure cluster_incubation Incubation & Analysis start Broth Microdilution Workflow step1 Prepare IST-C0 Stock Solution (1 mg/mL in sterile water) start->step1 step2 Perform Serial Dilutions in CAMHB step1->step2 step3 Standardize Bacterial Inoculum (0.5 McFarland → 5×10⁵ CFU/mL) step2->step3 step4 Dispense IST-C0 Dilutions (50 μL/well) step3->step4 step5 Add Bacterial Inoculum (50 μL/well) step4->step5 step6 Include Growth Controls and Sterility Controls step5->step6 step7 Incubate 16-20h at 35°C Aerobic Conditions step6->step7 step8 Read MIC Endpoint (No Visible Growth) step7->step8 step9 Optional: Determine MBC (Subculture Clear Wells) step8->step9

Materials and Reagents
  • Istamycin C0 standard: Prepare stock solution at 1 mg/mL in sterile water (solubility characteristics confirm good water solubility). Store at -20°C protected from light. [5] [6]
  • Cation-adjusted Mueller-Hinton broth (CAMHB): Commercial preparation conforming to CLSI and EUCAST standards
  • Sterile water: For dilution of antibiotics and media preparation
  • Test organisms: Quality control strains including:
    • Staphylococcus aureus ATCC 29213
    • Escherichia coli ATCC 25922
    • Pseudomonas aeruginosa ATCC 27853
  • Sterile 96-well U-bottom microtiter plates: With lids to prevent evaporation
  • McFarland standards: 0.5 McFarland standard for inoculum preparation
  • Sterile plasticware: Pipettes, tips, and tubes for serial dilutions
Detailed Methodology

Istamycin C0 Dilution Preparation:

  • Thaw the Istamycin C0 stock solution (1 mg/mL) and allow to reach room temperature
  • Prepare a working solution of 100 μg/mL in CAMHB
  • Perform two-fold serial dilutions directly in the microtiter plate:
    • Add 100 μL of CAMHB to all wells except the first column
    • Add 200 μL of the 100 μg/mL Istamycin C0 working solution to the first well (well A1)
    • Perform serial dilutions by transferring 100 μL from well to well, creating a concentration range typically from 0.06 μg/mL to 64 μg/mL
    • Discard 100 μL from the final well to maintain equal volumes

Inoculum Standardization and Plate Inoculation:

  • Prepare bacterial suspensions from fresh overnight cultures (16-20 hours)
  • Adjust turbidity to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL)
  • Further dilute the suspension in CAMHB to achieve a final inoculum of 5×10^5 CFU/mL
  • Add 100 μL of the standardized inoculum to each well containing 100 μL of the antibiotic dilution
  • Include appropriate controls:
    • Growth control: CAMHB + inoculum (no antibiotic)
    • Sterility control: CAMHB only (no antibiotic, no inoculum)

Incubation and MIC Determination:

  • Cover the microtiter plate with a lid to prevent evaporation
  • Incubate at 35±2°C for 16-20 hours under aerobic conditions
  • After incubation, examine each well for visible growth
  • The MIC is defined as the lowest concentration of Istamycin C0 that completely inhibits visible growth
  • For minimum bactericidal concentration (MBC) determination, subculture 10 μL from clear wells onto antibiotic-free agar plates and determine the concentration that kills ≥99.9% of the initial inoculum

Table 2: Example Quality Control Ranges for Istamycin C0 Against Reference Strains

Quality Control Strain Expected MIC Range (μg/mL) Acceptable Quality Control Limits
Staphylococcus aureus ATCC 29213 Data not established Refer to clinical breakpoints when available
Escherichia coli ATCC 25922 Data not established Refer to clinical breakpoints when available
Pseudomonas aeruginosa ATCC 27853 Data not established Refer to clinical breakpoints when available

Quality Control and Method Validation

Quality control procedures are essential components of reliable broth microdilution testing. For Istamycin C0, which may not yet have established clinical breakpoints, the use of quality control reference strains with predetermined MIC ranges is critical for assay validation. Each run should include appropriate quality control organisms to ensure the accuracy and precision of the results. Additionally, researchers should verify the stability of Istamycin C0 solutions under the testing conditions, as aminoglycosides can be susceptible to degradation under certain pH and temperature conditions. Proper documentation of all quality control measures, including any deviations from the standard protocol, is essential for data integrity and reproducibility. [1] [3]

Method validation for Istamycin C0 testing should include determination of intra-assay and inter-assay precision, typically expressed as coefficient of variation for replicate measurements. For laboratories establishing this method for the first time, it is recommended to perform parallel testing with a reference antibiotic with known activity against the quality control strains to verify the overall performance of the testing system. Furthermore, when investigating novel istamycin derivatives generated through combinatorial biosynthesis, researchers should confirm the chemical stability of these compounds under the assay conditions, as modifications to the core structure could potentially alter stability profiles compared to the native Istamycin C0 compound. [2]

Applications in Antimicrobial Research

The broth microdilution assay for Istamycin C0 has significant applications in multiple research contexts, particularly in the era of escalating antimicrobial resistance. With the current spread of multidrug-resistant (MDR) pathogens and the insufficient pipeline of new anti-infectives, Istamycin C0 serves as an important reference compound for both natural product research and combinatorial biosynthesis approaches. The standardized susceptibility testing method allows researchers to quantitatively compare the potency of Istamycin C0 with other aminoglycosides and evaluate structure-activity relationships for novel derivatives. [2]

One of the most promising applications is in combinatorial biosynthesis studies, where the biosynthetic gene clusters responsible for istamycin production are genetically manipulated to generate novel analogues. The well-defined broth microdilution protocol enables rapid screening of these modified compounds for enhanced antibacterial activity or altered spectrum of action. The istamycin biosynthetic gene cluster (ist) from Streptomyces tenjimariensis ATCC 31603 has been sequenced and analyzed, providing opportunities for pathway engineering to generate structural diversity. The application of standardized antimicrobial testing methods is essential for evaluating the success of these genetic manipulations and identifying promising candidates for further development. [2] [4]

Table 3: Istamycin C0 Research Applications and Methodological Considerations

Research Application Protocol Adaptations Data Interpretation
Natural Product Screening Direct testing of fermentation broths; may require dilution to avoid matrix effects Compare MIC values to other istamycin congeners; assess spectrum of activity
Combinatorial Biosynthesis High-throughput adaptation for screening multiple engineered analogues Structure-activity relationship analysis; identify improvements over parent compound
Resistance Mechanism Studies Testing against isogenic strains with specific resistance mechanisms Evaluate ability to overcome specific aminoglycoside resistance determinants
Synergy Testing Checkerboard design with other antibiotic classes Calculate fractional inhibitory concentration (FIC) indices

Troubleshooting and Technical Considerations

Several technical considerations require attention when performing broth microdilution assays with Istamycin C0. Inoculum density is a critical factor, as deviations from the target 5×10^5 CFU/mL can significantly impact MIC results. Regular verification of inoculum density by viable count determination is recommended, particularly when establishing the method. Istamycin C0 solubility should be confirmed in the chosen dilution medium, with water being the preferred solvent based on its documented solubility profile. Additionally, researchers should be aware of the potential for carryover effects in serial dilution schemes, which can be minimized by using fresh pipette tips for each transfer or employing alternative dilution strategies. [1]

The physicochemical properties of Istamycin C0 and related aminoglycosides can present challenges for certain antimicrobial susceptibility testing methods. As noted in comparative methodological studies, compounds with specific properties such as poor solubility or interactions with testing media may yield variable results depending on the testing methodology employed. The broth microdilution method described here has been optimized to minimize these potential interferences. However, researchers encountering inconsistent results should consider methodological variations, such as alternative dilution schemes or growth media adjustments, while maintaining alignment with core CLSI and EUCAST principles to ensure data validity and comparability. [1]

References

Workflow for Istamycin Congener Profiling and Purification

Author: Smolecule Technical Support Team. Date: February 2026

The following integrated workflow outlines the key stages for the extraction, purification, and characterization of istamycin components, including Istamycin C0, from a bacterial fermentation broth [1].

G Fig. 1: Istamycin Profiling and Purification Workflow cluster_1 Sample Preparation cluster_2 Chromatographic Separation cluster_3 Analysis & Characterization Fermentation Fermentation Broth (Streptomyces tenjimariensis) Extraction Centrifugation & Filtration Fermentation->Extraction HPLC Achiral HPLC Separation (C18 Column) ChiralHPLC Chiral HPLC Separation (Macrocyclic Glycopeptide Column) HPLC->ChiralHPLC For epimer separation MS MS/MS Characterization ChiralHPLC->MS Quantification Identification & Quantification MS->Quantification end Data Analysis Quantification->end start Start start->Fermentation

Detailed Experimental Protocols

Fermentation and Sample Preparation
  • Strain and Culture: Use Streptomyces tenjimariensis ATCC 31603 as the production strain [1].
  • Fermentation: Cultivate the strain in a suitable production medium under aerobic conditions. The specific medium composition and fermentation parameters (temperature, duration, agitation) should be optimized, as they significantly influence antibiotic yield [2].
  • Harvesting: Centrifuge the fermentation broth to separate the biomass from the supernatant. The target istamycins are contained in the supernatant [1].
  • Clarification: Filter the supernatant through a 0.22 µm membrane filter to remove residual particles and microorganisms prior to chromatographic analysis.
HPLC-MS/MS Profiling and Purification

This method separates 16 natural istamycin congeners, including Istamycin C0, and can be scaled for purification [1].

  • Objective: To separate, profile, and quantify istamycin congeners, including Istamycin C0, from a fermentation broth.
  • Instrumentation: High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) ion trap.
  • Chromatographic Conditions [1]:
Parameter Specification
Column Acquity CSH C18
Mobile Phase A 5 mM aqueous pentafluoropropionic acid (PFPA)
Mobile Phase B 50% Acetonitrile (with 5 mM PFPA)
Elution Gradient elution (specific gradient profile should be optimized)
Flow Rate To be determined empirically (e.g., 0.2-0.4 mL/min)
Injection Volume 1-10 µL (depending on concentration)
Column Temperature Ambient or controlled (e.g., 30-40°C)
  • Mass Spectrometry Conditions [1]:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Scan Mode: Multiple Reaction Monitoring (MRM) for high sensitivity quantification, or full scan for profiling.
    • Ion Source Parameters: (To be optimized) Desolvation temperature, capillary voltage, and cone voltage should be tuned for optimal response of istamycins.
  • Procedure:

    • Set up the HPLC and MS according to the parameters above.
    • Perform a blank run (solvent) to condition the system.
    • Inject analytical standards (if available) to identify retention times and MS spectra.
    • Inject the prepared fermentation supernatant sample.
    • Collect fractions corresponding to the peak of Istamycin C0 based on its known retention time and mass for further analysis.
Separation of Epimers

Istamycins can exist as epimeric mixtures. For separating 1- or 3-epimeric pairs (e.g., Istamycin C0 from its epimer), a chiral stationary phase is required [1].

  • Column: Macrocyclic glycopeptide-bonded chiral column (e.g., Chirobiotic series).
  • Mobile Phase: Typically a polar organic mode (e.g., methanol with ammonium acetate) or normal phase mode. The exact composition needs optimization.
  • This step is crucial for obtaining pure Istamycin C0 if it co-elutes with its epimer in the achiral C18 method.

Key Characterization Data

Istamycin C0 is one of several congeners in the istamycin family. The table below lists its relative abundance and order of elution as observed in a study profiling all 16 components [1].

Istamycin Congener Relative Abundance (Descending Order)
Istamycin A 1 (Highest)
Istamycin B 2
Istamycin A0 3
Istamycin B0 4
... ...
Istamycin C0 10
... ...
Istamycin FU-10 & AP 16 (Lowest)

Note: The "Relative Abundance" is inferred from its position in the descending order of quantification reported in the source study [1].

Critical Considerations for Method Success

  • Method Scalability: The provided HPLC conditions are analytical. For purification (preparative scale), you will need to scale up: using a larger internal diameter (ID) column, proportionally higher flow rates, and perform multiple sample injections for fraction collection.
  • Ion Pairing Agent: Pentafluoropropionic acid (PFPA) is used as a volatile ion-pairing agent to improve the chromatography of these highly polar, basic aminoglycosides on a reverse-phase C18 column. Its volatility is essential for downstream MS detection [1].
  • MS/MS Confirmation: The identity of Istamycin C0 in collected fractions must be confirmed by its unique mass spectrum and fragmentation pattern in MS/MS to ensure purity against closely related congeners [1].
  • Lack of Specific Data: The available research profiles Istamycin C0 within a complex mixture but does not provide its specific retention time, mass fragments, or a dedicated purification protocol. These parameters will require experimental determination.

Facing Challenges and Next Steps

  • Obtain Standards: If possible, acquire analytical standards for key istamycins. This is the most reliable way to confirm the identity of Istamycin C0 by matching retention time and MS/MS data.
  • Method Development: If a chiral separation is needed, dedicated method development for the specific macrocyclic glycopeptide column will be necessary.
  • Consult Foundational Studies: Early papers on the isolation and structures of istamycins, while not providing modern protocols, offer crucial chemical insights that can guide your purification strategy [3] [4].

I hope this structured protocol provides a solid starting point for your work. Should you need to clarify the specific separation challenge you are facing with Istamycin C0, I may be able to provide more tailored guidance.

References

Optimizing Istamycin C0 production Streptomyces tenjimariensis

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Istamycin Production: Key Parameters & Protocols

The following table summarizes the critical environmental and media conditions identified to significantly increase Istamycin production.

Factor Unoptimized Condition (Baseline) Optimized Condition (CCD Model) Impact & Notes
Initial pH Not specified (basic medium) 6.38 [1] Critical for metabolic pathway efficiency [1]
Incubation Temperature Not specified 30 °C [1] Optimal for growth and antibiotic synthesis [1]
Calcium Carbonate (CaCO₃) Not specified 5.3% (w/v) [1] Acts as a buffer to stabilize pH [1]
Agitation Rate Not specified 200 rpm [1] Ensures proper oxygen transfer in shake flasks [1]
Incubation Time Not specified 6 days [1] Allows for full production cycle [1]
Production Medium Trypticase Soy Broth (TSB) [2] Aminoglycoside Production Medium (APM) or Protoplast Regeneration Medium [1] APM gave the highest specific productivity (60.9 µg/mg) [1]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the optimization guide.

Central Composite Design (CCD) for Optimization

This protocol is used to statistically determine the optimal interaction of multiple variables.

  • Objective: To model and optimize the initial pH, incubation temperature, and concentration of calcium carbonate for Istamycin production [1].
  • Experimental Design:
    • A quadratic model of 17 experimental runs is employed [1].
    • The three key variables are tested at multiple levels around a central point to build a response surface model [1].
  • Verification: The model's prediction is verified experimentally in the lab, resulting in a 31-fold increase compared to unoptimized conditions [1].
HPLC-MS for Istamycin Profiling and Quantification

This protocol is essential for accurately measuring the production of Istamycin congeners, including Istamycin C0.

  • Objective: To profile, characterize, and quantify Istamycin congeners (including Istamycin C0) in the fermentation broth [3].
  • Method:
    • Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [3].
    • Column: Acquity CSH C18 column [3].
    • Mobile Phase: Gradient elution using 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [3].
    • Separation of Epimers: A macrocyclic glycopeptide-bonded chiral column can be used to chromatographically separate 1- or 3-epimeric pairs [3].
  • Result: The method successfully characterized 16 natural Istamycin congeners, with Istamycin C0 being one of the quantified compounds [3].

The following diagram illustrates the core workflow for optimizing and analyzing Istamycin production, integrating the protocols above:

Start Start: Inoculate S. tenjimariensis OFAT One-Factor-at-a-Time (OFAT) Screen Media & Conditions Start->OFAT CCD Statistical Optimization (Central Composite Design) OFAT->CCD Fermentation Fermentation in Optimized Conditions CCD->Fermentation Analysis HPLC-MS/MS Analysis of Istamycin Congeners Fermentation->Analysis Result Result: Quantified Istamycin C0 Production Analysis->Result

Frequently Asked Questions

What is the most effective way to boost overall Istamycin yield? The most significant gain comes from statistically optimizing environmental conditions. Using a Central Composite Design (CCD) to fine-tune initial pH, temperature, and CaCO₃ concentration has been shown to increase production by 31-fold compared to unoptimized conditions [1].

How can I specifically monitor the production of Istamycin C0 among other congeners? You must use a chromatographic method capable of separating and detecting closely related compounds. An established HPLC-MS/MS method using a C18 column can profile and quantify Istamycin C0 alongside 15 other natural congeners [3].

Are there alternative strategies to stimulate Istamycin production? Yes, co-cultivation is a promising strategy. Research indicates that Istamycin production in S. tenjimariensis can be enhanced by co-cultivation with various marine bacteria, likely through interactive signaling that activates silent biosynthetic genes [4].

Key Considerations for Scaling Up

  • Scale-Up Verification: The optimized conditions generated using the CCD model in shake flasks should be scaled up in a fermenter for industrial production, as factors like oxygen transfer and pH control behave differently at larger scales [1].
  • Strain Specificity: These protocols are developed for Streptomyces tenjimariensis ATCC 31603. Adjustments may be necessary for different strains or mutants [1].

References

Central composite design Istamycin fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Central Composite Design (CCD)

Central Composite Design (CCD) is a powerful tool within Response Surface Methodology (RSM) used to build a second-order (quadratic) model for optimizing processes without requiring a large number of experimental runs, especially when you suspect the optimal conditions are at an intermediate point (a curved response) [1].

A standard CCD combines three types of experimental points, offering a balanced and efficient approach to explore a factor space [2] [1] [3]:

  • Factorial Points: These are the corner points of the experimental domain (e.g., a full or fractional factorial design with factors at their -1 and +1 coded levels). They are used primarily to estimate linear and interaction effects.
  • Axial (or Star) Points: These points are located along the coordinate axes of the factors, at a distance α from the center. Each factor is set to ±α while all others are at the center point (0). There are 2k such points (where k is the number of factors), and they allow for the estimation of curvature.
  • Center Points: Several replicates are run at the center of the design space (all factors at level 0). These are crucial for estimating pure experimental error and the stability of the process.

The value of α determines the specific properties of the design. The table below summarizes the common types of CCDs [2]:

Type Terminology Description α Value Factor Levels
Circumscribed CCC Star points are outside the factorial cube, creating a spherical design. α > 1 5
Inscribed CCI Star points are at the boundaries of the factor space; the factorial points are scaled inward. α = 1 5
Face-Centered CCF Star points are located at the center of each face of the factorial cube. α = 1 3

Compared to a traditional 3-level full factorial design, a CCD is far more efficient. For example, with 4 factors, a full factorial requires 81 runs, while a CCD can achieve similar modeling power with only about 29 runs [1].

Case Study: Optimizing Istamycin Production with CCD

A 2024 study successfully employed a CCD to significantly increase Istamycin production by Streptomyces tenjimariensis ATCC 31603 [4].

Experimental Workflow

The research followed a structured workflow, visualized in the diagram below.

G Workflow for Optimizing Istamycin Production Using CCD Start Start OFAT One-Factor-at-a-Time (OFAT) - Identify key media & physical factors - Determine preliminary ranges Start->OFAT FactorSelection Select Key Factors for CCD - Initial pH - Incubation Temperature - CaCO₃ Concentration OFAT->FactorSelection CCDSetup Set Up CCD Model - 3 Factors, 17 Experimental Runs - Define low/center/high levels FactorSelection->CCDSetup LabRuns Execute Lab Experiments - Fermentation in shake flasks - Measure Istamycin yield (HPLC-MS) CCDSetup->LabRuns Model Build & Validate Model - Fit quadratic model to data - Perform ANOVA LabRuns->Model Prediction Determine Optimum - Model predicts optimal conditions Model->Prediction Verification Lab Verification - Run confirmation experiment at predicted optimum Prediction->Verification Success 31-Fold Increase in Yield Verification->Success

Key Experimental Parameters and Results

The initial OFAT screening identified the aminoglycoside production medium and protoplast regeneration medium as the best, with an optimum incubation time of 6 days and agitation at 200 rpm [4]. The subsequent CCD focused on three key environmental factors.

Table 1: Factors and Levels for the Istamycin CCD

Factor Name Low Level Center Point High Level
A Initial pH Value corresponding to -1 Value corresponding to 0 Value corresponding to +1
B Incubation Temperature Value corresponding to -1 30 °C Value corresponding to +1
C CaCO₃ Concentration Value corresponding to -1 Value corresponding to 0 5.3%

The CCD model, consisting of 17 experimental runs, identified an optimal setup of initial pH of 6.38, incubation temperature of 30°C, and 5.3% CaCO₃ concentration [4]. When verified in the lab, this optimized condition resulted in a 31-fold increase in Istamycin production compared to unoptimized conditions and a threefold increase over using only the optimized media from the OFAT step [4].

Troubleshooting Common Issues in Fermentation & CCD

Here are some common challenges and potential solutions when applying CCD to a fermentation process like Istamycin production.

Issue: The model shows insignificant curvature, or the optimum predicted is at the edge of the experimental region.

  • Possible Cause: The range chosen for one or more factors might be too narrow, failing to capture the true peak of the response.
  • Solution: Consider expanding the range for the factors and adding new axial points. Using a Circumscribed CCD (CCC) can be beneficial here, as it naturally explores a larger space [2].

Issue: High variability in the response from replicate center points.

  • Possible Cause: Uncontrolled variables or process instability, which can be common in biological systems like fermentation.
  • Solution: Investigate and control sources of biological and technical variation (e.g., inoculum age, minor temperature fluctuations). Increasing the number of center points (e.g., from 3 to 5 or 6) can help obtain a better estimate of pure error and improve model robustness [3].

Issue: Difficulty in accurately quantifying Istamycin yield.

  • Context: Istamycin is not a single compound but a complex of multiple congeners (e.g., Istamycin A, B, A0, etc.) [5].
  • Solution: Employ a precise and validated analytical method. The cited research used High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to profile and quantify 16 different Istamycin congeners, which is crucial for obtaining reliable response data [5].

Issue: A factor has a hard constraint (e.g., a concentration cannot be negative).

  • Solution: Use a Face-Centered CCD (CCF), where the star points are at the ±1 level, keeping all experimental runs within the safe, feasible region [2] [1].

Visualizing the Structure of a CCD

The following diagram illustrates the structure of a Central Composite Design for two factors, showing how the factorial, axial, and center points are arranged.

G Structure of a Central Composite Design (CCD) for Two Factors cluster_0 Structure of a Central Composite Design (CCD) for Two Factors cluster_legend Key F1  Factorial Point (-1, -1) F2  Factorial Point (+1, -1) F4  Factorial Point (+1, +1) F3  Factorial Point (-1, +1) S1  Axial Point (-α, 0) S2  Axial Point (+α, 0) S3  Axial Point (0, -α) S4  Axial Point (0, +α) C1  Center Point (0, 0) LegendF  Factorial Points (2^k) LegendS  Axial Points (2k) LegendC  Center Points (n_c)

References

Istamycin C0 Yield Optimization via RSM: A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is an effective RSM design for optimizing Istamycin yield, and what were the results?

A: A recent study successfully employed a Central Composite Design (CCD) to optimize environmental conditions for Istamycin production by Streptomyces tenjimariensis ATCC 31603 [1]. The optimized conditions led to a 31-fold increase in yield compared to unoptimized conditions [1].

The table below summarizes the key factors and levels investigated in the 17-run CCD model and the resulting optimal values [1].

Factor Role in Production Optimal Value from CCD
Initial pH Influences enzyme activity and metabolic stability 6.38
Incubation Temperature Affects microbial growth rate and biosynthesis 30 °C
CaCO3 Concentration Acts as a buffering agent to stabilize pH 5.3%

Experimental Protocol: CCD for Istamycin Optimization

This protocol outlines the core steps as derived from the research.

  • Preliminary One-Factor-at-a-Time (OFAT) Screening: Before applying RSM, researchers first used OFAT to identify critical factors and baseline levels [1].

    • Media Screening: Test different culture media, such as Aminoglycoside Production Medium and Protoplast Regeneration Medium, to identify the best basal formulation for specific productivity [1].
    • Physical Conditions: Determine preliminary optimal incubation time (e.g., 6 days) and agitation rate (e.g., 200 rpm) via OFAT [1].
  • Central Composite Design (CCD) Application: The OFAT findings inform the selection of factors and their levels for the more complex CCD [1].

    • Variables: The study selected three key variables for optimization: initial pH, incubation temperature, and CaCO3 concentration [1].
    • Model Fitting & Validation: A quadratic model was generated from the CCD data. The model's predicted optimal conditions were verified experimentally in the lab to confirm the yield increase [1].

This experimental workflow from preliminary screening to final model validation can be visualized as follows:

OFAT One-Factor-at-a-Time (OFAT) Screening Media Media Screening OFAT->Media PhysCond Physical Conditions OFAT->PhysCond FactorSel Key Factor Selection Media->FactorSel PhysCond->FactorSel CCD Central Composite Design (CCD) FactorSel->CCD Model Quadratic Model Fitting CCD->Model OptCond Prediction of Optimal Conditions Model->OptCond Validation Experimental Validation OptCond->Validation Result 31-Fold Yield Increase Validation->Result

Troubleshooting Common RSM Challenges

Q: What are common issues when applying RSM to microbial fermentation, and how can they be addressed?

A: The table below lists potential challenges and solutions based on bioprocess engineering principles.

Challenge Potential Cause Solution / Consideration
Poor Model Fit Incorrect factor levels or missing key variables. Perform thorough OFAT screening first. Consider adding factors like carbon/nitrogen sources [2].
Low Yield in Validation Model overfitting or unaccounted for interaction between biological and physical factors. Verify model robustness with additional confirmation runs. Ensure physical conditions (aeration, agitation) are optimized for scaling up [1] [3].
Irreproducible Results Inconsistent inoculum age, preparation, or cultivation techniques. Standardize pre-culture protocols and inoculum development steps meticulously [4].

Related RSM Applications in Aminoglycoside Production

For reference, RSM is widely applicable in antibiotic fermentation. A 2025 study on Gentamicin production used a D-Optimal Design (DOD) to optimize four factors (initial pH, temperature, agitation rate, incubation time), achieving a 13.5-fold yield increase [3]. This underscores RSM's power while highlighting that the specific design (CCD vs. DOD) and factors may vary.

Key Recommendations for Success

  • Start with OFAT: A solid OFAT foundation is crucial for selecting the right factors and ranges for your RSM design [1].
  • Plan for Scale-Up: The optimized conditions from shake-flask experiments should be tested in a fermenter for industrial-scale production, as process parameters can behave differently at larger scales [1].
  • Verify Chemically: Use HPLC analysis to quantitatively confirm the increase in Istamycin yield, providing precise data beyond just antibacterial activity assays [3].

References

Istamycin-Producing Strain and Key Medium Insights

Author: Smolecule Technical Support Team. Date: February 2026

The confirmed producing organism for Istamycins is Streptomyces tenjimariensis (with strain designations ATCC 31603 or FERM-P 4932) [1]. While a complete, specific production medium formula is not fully detailed in the accessed search results, recent optimization studies provide critical clues:

  • High-Performance Media: Research indicates that an "aminoglycoside production medium" and a "protoplast regeneration medium" yielded the highest specific productivity for Istamycins [2].
  • Optimal Physical Parameters: A 2024 statistical optimization study determined that an initial pH of 6.38, an incubation temperature of 30 °C, and the addition of 5.3% CaCO₃ to the medium significantly boosted yields [2]. A separate study on a related aminoglycoside also confirmed an initial pH of 7.0, a temperature of 30°C, and an agitation rate of 200-300 rpm as optimal [3] [2].

Optimization Parameters for Istamycin Production

The table below summarizes key factors for optimizing Istamycin production, based on statistical experimental designs.

Factor Optimal Value / Condition Experimental Context
Producing Strain Streptomyces tenjimariensis ATCC 31603 Original patent and modern optimization studies [2] [1].
Key Media Types Aminoglycoside Production Medium; Protoplast Regeneration Medium Identified as giving the highest specific productivity [2].
Initial pH 6.38 Optimized via Central Composite Design (CCD) [2].
Incubation Temperature 30 °C Optimized via Central Composite Design (CCD) [2].
Calcium Carbonate (CaCO₃) 5.3% (w/v) Optimized via Central Composite Design (CCD) [2].
Agitation Rate 200 rpm Determined as optimum in shake flask studies [2].
Incubation Time 6 days Determined as optimum for production [2].

Experimental Workflow for Medium Optimization

The following diagram outlines a systematic approach to medium optimization, based on the methodologies used in recent research:

Start Start: Unoptimized Baseline Medium OFAT One-Factor-at-a-Time (OFAT) - Identify key factors (e.g., pH, CaCO₃, temp) Start->OFAT Model Statistical Model (RSM-CCD) - Design experiments - Build predictive model OFAT->Model Optima Determine Numerical Optima (e.g., pH 6.38, 30°C, 5.3% CaCO₃) Model->Optima Verify Lab Verification - Run experiments at predicted optima - Validate model Optima->Verify Result Result: Optimized Production Process Verify->Result

Frequently Asked Questions (FAQs)

Q: The patent mentions Istamycin A₀ and B₀, but my research requires "Istamycin C₀". What should I do? A: The term "Istamycin C₀" is not documented in the core patent literature or recent scientific papers [4] [1]. It is essential to verify the nomenclature in your source material. You may be referring to one of the known variants (A₀ or B₀), or it could be a typographical error. Consulting the original research protocol or chemical database is highly recommended.

Q: We have followed a baseline protocol but are getting low yields of Istamycin. What are the most critical factors to check? A: Based on recent optimization studies, your primary focus should be on:

  • Strain Identity: Confirm you are using a verified stock of Streptomyces tenjimariensis.
  • pH Control: The initial pH is critical. Optimize it between 6.38 and 7.0 and consider the use of buffers or CaCO₃ to maintain stability during fermentation [3] [2].
  • Aeration and Agitation: Ensure adequate oxygen transfer by verifying the agitation speed is at least 200 rpm in shake flasks [2].

Q: Are there advanced strategies to further increase Istamycin production beyond basic medium optimization? A: Yes. After initial medium optimization, you can explore:

  • Statistical Design of Experiments (DoE): Employ response surface methodology (RSM), such as a Central Composite Design (CCD), to understand complex factor interactions, as this has been shown to increase yield by over 30-fold [2].
  • Precursor Feeding: Investigate the biosynthetic pathway and test the effect of feeding probable biochemical precursors.
  • Strain Improvement: Implement programs for random mutagenesis and screening or genetic engineering of the producer strain to enhance its capabilities.

References

Calcium carbonate concentration effect Istamycin production

Author: Smolecule Technical Support Team. Date: February 2026

Istamycin Production: Optimized Parameters

The following table summarizes the key environmental conditions, including calcium carbonate concentration, that were statistically optimized to maximize istamycin production by Streptomyces tenjimariensis ATCC 31603 [1] [2].

Parameter Optimized Condition Role & Effect
Calcium Carbonate (CaCO₃) 5.3% (w/v or w/v) Acts as a pH buffer; neutralizes acidic metabolites to maintain stable pH for high yield antibiotic production [1] [2].
Initial pH 6.38 Provides optimal starting pH for the fermentation process [1] [2].
Incubation Temperature 30 °C Supports optimal growth and antibiotic synthesis by the bacterial strain [1] [2].
Agitation Rate 200 rpm Ensures adequate oxygen transfer for aerobic fermentation [1] [2].
Incubation Time 6 days Allows for substantial biomass growth and maximum antibiotic yield [1] [2].

Experimental Protocol: Optimization via Central Composite Design (CCD)

The optimal conditions above were identified using a systematic approach called Response Surface Methodology (RSM). The workflow below illustrates this statistical optimization process.

Start Start: OFAT Screening Step1 Identify Key Variables (pH, Temperature, CaCO₃) Start->Step1 Step2 Design CCD Experiment (17 Experimental Runs) Step1->Step2 Step3 Execute Runs and Measure Istamycin Yield Step2->Step3 Step4 Build and Validate Statistical Quadratic Model Step3->Step4 Step5 Model Predicts Optimal Conditions (e.g., 5.3% CaCO₃) Step4->Step5 Step6 Lab Verification of Prediction Step5->Step6 End Confirmed 31-fold Increase in Production Step6->End

Here are the key methodological details for the steps involving culture and analysis [1] [2]:

  • Step 1: One-Factor-at-a-Time (OFAT) Screening

    • Culture Medium: The highest specific productivity was achieved using either Aminoglycoside Production Medium (APM) or Protoplast Regeneration Medium.
    • Agitation and Time: Cultures were incubated for 6 days at 200 rpm.
  • Steps 2 & 3: Central Composite Design (CCD) Execution

    • A CCD quadratic model with 17 experimental runs was set up to test the three key variables: initial pH, incubation temperature, and CaCO₃ concentration.
    • Fermentations were performed at the shake flask level.
  • Steps 4 & 5: Analysis and Model Validation

    • Istamycin titers from the 17 runs were measured and used to build a predictive statistical model.
    • The model's accuracy was confirmed by running a verification experiment under the predicted optimal conditions (pH 6.38, 30°C, 5.3% CaCO₃).

Frequently Asked Questions

Q: What is the specific mechanism by which calcium carbonate enhances istamycin yield? A: While the precise biochemical mechanism is not fully detailed in the studies, the primary role of calcium carbonate is to act as a buffering agent [1] [2]. It neutralizes acidic metabolites produced during the fermentation, maintaining a stable pH in the optimal range for the biosynthetic pathways of istamycin to function efficiently.

Q: The optimized CaCO₃ concentration (5.3%) seems high. Is this typical? A: A 5.3% concentration was statistically validated for this specific process. High concentrations of CaCO₃ are not uncommon in antibiotic fermentations with Streptomyces species. For example, a study on pikromycin production by Streptomyces venezuelae also identified CaCO₃ as a significant factor, though at a much lower optimal concentration of 0.081 g/L [3]. This highlights that the optimal concentration is highly strain and process-dependent.

Q: What should I do if my istamycin yields are low even when using 5.3% CaCO₃? A: Low yields can be due to multiple factors. Follow this troubleshooting path:

  • Verify Process Parameters: Double-check that all other optimized conditions are met, especially the initial pH (6.38) and temperature (30°C) [1] [2].
  • Check Culture Health: Ensure you are using the correct strain (S. tenjimariensis ATCC 31603) and that it is viable and genetically stable. Note that early research found plasmid loss in this strain can drastically reduce istamycin production [4].
  • Confirm Media Composition: Ensure the culture medium (APM) is prepared correctly, as the carbon and nitrogen sources are critical.

Q: Can I scale up this process to a bioreactor? A: Yes, but the parameters may need adjustment. The study concludes that the optimized conditions from the shake flask level should be scaled up in a fermenter for industrial production, noting that environmental conditions significantly influence the process [1] [2]. In a bioreactor, you have more control over parameters like pH (making external CaCO₃ less critical) and dissolved oxygen, which would require further optimization.

References

pH and temperature optimization Istamycin C0

Author: Smolecule Technical Support Team. Date: February 2026

Istamycin Production Optimization Data

The following table summarizes the key environmental conditions optimized for enhancing the production of istamycins by Streptomyces tenjimariensis ATCC 31603, as determined by Response Surface Methodology (RSM) [1] [2].

Factor Optimized Condition Experimental Details / Range
Initial pH 6.38 Tested via Central Composite Design (CCD) [1] [2].
Incubation Temperature 30 °C Tested via Central Composite Design (CCD) [1] [2].
Calcium Carbonate (CaCO₃) 5.3% (w/v) Concentration in culture medium [1] [2].
Agitation Rate 200 rpm Determined via One-Factor-at-a-Time (OFAT) analysis [1].
Incubation Time 6 days Determined via One-Factor-at-a-Time (OFAT) analysis [1].

These optimized conditions, when applied at the shake flask level, resulted in a 31-fold increase in istamycin production compared to unoptimized conditions [1] [2].

Experimental Protocol for Production and Analysis

Here is a consolidated methodology for the fermentative production and analysis of istamycins, based on the cited research.

1. Fermentation and Sample Preparation

  • Strain: Use Streptomyces tenjimariensis ATCC 31603 [1] [3] [4].
  • Culture Media: Employ optimized media such as the aminoglycoside production medium or protoplast regeneration medium for high specific productivity [1].
  • Fermentation Conditions: Cultivate the strain in shake flasks under the optimized parameters listed above (e.g., pH 6.38, 30°C, 200 rpm for 6 days) [1].
  • Sample Harvesting: After incubation, centrifuge the culture broth (e.g., 200 µL) to separate the biomass. The supernatant must be sterilized via membrane filtration (0.22 µm) for subsequent analysis [5].

2. Analysis via HPLC-MS/MS This method is critical for profiling and quantifying specific istamycin congeners like Istamycin C0 [3].

  • Objective: To separate, identify, and quantify istamycin components in the fermentation broth.
  • Equipment: High-Performance Liquid Chromatograph coupled with a tandem Mass Spectrometer (HPLC-MS/MS).
  • Chromatographic Column: Acquity CSH C18 column [3].
  • Mobile Phase:
    • A: 5 mM aqueous pentafluoropropionic acid.
    • B: 50% acetonitrile.
    • Use a gradient elution program [3].
  • MS Detection: Electrospray Ionization (ESI) in positive ion mode with an ion trap mass analyzer [3].
  • Procedure:
    • Inject a filtered sample of the culture supernatant.
    • Identify Istamycin C0 by comparing its retention time and mass spectral fragmentation pattern with those of a known standard.
    • For quantification, use a calibration curve constructed with a pure istamycin standard (e.g., Istamycin A).

The experimental workflow for production and analysis can be visualized as follows:

Start Start Experiment Inoculum Prepare Inoculum Streptomyces tenjimariensis ATCC 31603 Start->Inoculum Fermentation Fermentation Inoculum->Fermentation Harvest Harvest & Centrifuge Culture Broth Fermentation->Harvest Factor1 Optimized Factors: • pH 6.38 • Temp 30°C • 5.3% CaCO₃ • 200 rpm • 6 days Factor1->Fermentation Filter Filter Supernatant (0.22 µm membrane) Harvest->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis Results Identify & Quantify Istamycin Congeners Analysis->Results Factor2 Analytical Parameters: • CSH C18 Column • Gradient Elution • MS/MS Detection Factor2->Analysis

Frequently Asked Questions

Q1: Why is my istamycin yield still low even after adjusting the pH and temperature? A1: Low yields can be due to several factors:

  • Calcium Carbonate: Verify the concentration of CaCO₃ in your medium. The optimized level is 5.3% (w/v), which is critical for maintaining pH stability during fermentation [1] [2].
  • Culture Medium: Confirm you are using a high-productivity medium, such as the aminoglycoside production medium or protoplast regeneration medium, as others may result in significantly lower output [1].
  • Genetic Instability: Ensure your bacterial strain is genetically stable and has not degenerated. Use proper long-term storage protocols and revive from a master stock [5].

Q2: How can I specifically analyze the Istamycin C0 congener in a complex fermentation broth? A2:

  • Recommended Method: Use HPLC-MS/MS with a C18 column and a mobile phase of 5 mM pentafluoropropionic acid and acetonitrile [3].
  • Separation of Epimers: Note that Istamycin C0 has epimers. For their separation, you will require a macrocyclic glycopeptide-bonded chiral column, which is different from the standard C18 column [3].

Q3: Are the optimized shake flask conditions directly applicable to a bioreactor? A3: No, not directly. The reported 31-fold increase was achieved at the shake flask level. Scaling up to a bioreactor introduces new variables like dissolved oxygen tension, shear stress, and fed-batch nutrient control. The shake flask data is an excellent baseline, but further optimization of these scaling parameters is necessary for industrial production [1].

Important Technical Notes

  • Istamycin C0 Specifics: While the general production conditions are provided, congener-specific (e.g., C0) optimization data was not found. The overall optimization is expected to benefit the production of the entire complex, but ratios may vary.
  • Methodology: The successful optimization was performed using a Central Composite Design (CCD) within Response Surface Methodology, which is highly effective for modeling interacting variables [1].
  • Lacking Information: The search results do not describe the specific biosynthetic signaling pathways for istamycin in enough detail to create a pathway diagram.

References

Experimental Protocol: Agitation Rate Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below is based on a recent study that optimized Istamycin production by Streptomyces tenjimariensis ATCC 31603 [1].

  • Strain Used: Streptomyces tenjimariensis ATCC 31603 [1].
  • Culture System: Submerged cultivation in shake flasks [1].
  • Optimization Approach: The agitation rate was first screened using a One-Factor-at-a-Time (OFAT) approach to identify its general effect before being integrated into a more complex statistical model [1].
  • Key Finding: The study identified 200 rpm as the optimal agitation rate for Istamycin production under their experimental conditions [1].

Summary of Optimized Conditions

The table below summarizes the key parameters identified for maximizing Istamycin production, including the agitation rate [1].

Parameter Optimized Condition
Agitation Rate 200 rpm
Incubation Time 6 days
Initial pH 6.38
Incubation Temperature 30 °C
CaCO₃ Concentration 5.3%
Culture Media Aminoglycoside Production Medium / Protoplast Regeneration Medium

Workflow for Process Optimization

The following diagram illustrates the experimental workflow used to determine the optimal conditions, including agitation rate, for Istamycin production.

Start Start: OFAT Screening A Culture Media Optimization Start->A B Incubation Time & Agitation Rate Optimization A->B C Identify 200 rpm as optimal B->C D CCD Statistical Model C->D E Verify Model with Lab Experiments D->E End 31-fold Increase in Production E->End

Technical Support Insights

Based on the available information, here are answers to potential FAQs:

  • What is the recommended agitation rate for Istamycin biosynthesis? The primary study identified 200 rpm as optimal for Streptomyces tenjimariensis in shake flasks [1].

  • Why is agitation rate important in this process? Agitation ensures proper oxygen transfer and nutrient distribution in the culture medium, which are critical for the growth of the aerobic Streptomyces bacteria and the synthesis of secondary metabolites like Istamycin [2].

  • The search results lack extensive troubleshooting guides. How can I resolve issues with low yield? The study emphasizes that environmental conditions significantly influence the production process. If you are experiencing low yields, it is crucial to systematically optimize not just the agitation rate, but a combination of factors. The Response Surface Methodology (RSM) using a Central Composite Design (CCD) proved highly effective, leading to a 31-fold increase in production. You may need to develop a similar statistical model for your specific bioreactor setup and strain [1].

References

Key Parameters for Istamycin Production Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the optimized culture conditions for enhancing Istamycin production in Streptomyces tenjimariensis as identified through Response Surface Methodology (RSM) [1].

Parameter Unoptimized Condition (Baseline) Optimized Condition (CCD Model)
Incubation Time Not specified 6 days [1]
Agitation Speed Not specified 200 rpm [1]
Initial pH Not specified 6.38 [1]
Incubation Temperature Not specified 30 °C [1]
CaCO₃ Concentration Not specified 5.3% [1]
Reported Outcome Baseline production 31-fold increase vs. unoptimized conditions; 3-fold increase vs. optimized media alone [1]

Experimental Workflow for Process Optimization

The research employed a structured methodology to identify the optimal conditions. The workflow below illustrates this statistical optimization process.

OFAT One-Factor-at-a-Time (OFAT) Media Culture Media Screening OFAT->Media TimeRPM Incubation Time & Agitation Media->TimeRPM CCD Central Composite Design (CCD) TimeRPM->CCD Variables Select Key Variables: • Initial pH • Temperature • CaCO₃ Concentration CCD->Variables Model Generate Quadratic Model Variables->Model LabVerify Laboratory Verification Model->LabVerify ScaleUp Scale-Up Recommendation LabVerify->ScaleUp

Troubleshooting and FAQ Insights

Based on the research, here are some answers to potential frequently asked questions:

  • Q: What is the most effective statistical method for optimizing Istamycin production?

    • A: The study found Central Composite Design (CCD) to be highly effective. CCD is a type of Response Surface Methodology (RSM) that efficiently explores the relationship between several factors and the desired output, leading to a significant 31-fold increase in yield [1].
  • Q: Which culture parameters are most critical to control?

    • A: The research highlights that in addition to media composition, physical and chemical parameters like initial pH, temperature, agitation, and the concentration of additives like calcium carbonate (CaCO₃) are statistically significant and should be tightly controlled [1].
  • Q: Are these optimization strategies applicable to other aminoglycoside antibiotics?

    • A: Yes, similar statistical approaches have been successfully applied. For instance, a D-optimal design (DOD) was used to optimize gentamicin production, resulting in a 13.5-fold increase by adjusting pH, temperature, and agitation [2]. This suggests the general workflow is transferable.

Acknowledged Information Gaps and Future Steps

It is important to note the limitations of the available data for your specific goal:

  • Scale-Up Specifics: The referenced study provides a strong foundation at the shake flask level and explicitly states that the optimized conditions "should be scaled up in a fermenter for industrial production" [1]. The specific challenges of large-scale fermentation (e.g., mass transfer, heat dissipation, sterility on a large scale) are not addressed in the found literature.
  • Pathway Diagrams: The search results did not contain detailed biosynthetic pathway information for Istamycin that could be used to create a signaling pathway diagram.

To advance your project, I suggest:

  • Consulting Specialized Literature: Look for research papers and patents that specifically mention "fermenter," "bioreactor," "pilot-scale," or "industrial production" of Istamycin or related aminoglycosides.
  • Investigating Scale-Up Principles: Apply general scale-up principles from fermentation technology, focusing on maintaining constant key parameters like oxygen transfer rate (OTR), power input per volume, or mixing time when moving from lab to industrial scale.

References

FAQ & Troubleshooting Guide for Istamycin Production

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges you might face in the lab:

Problem: Low Istamycin Yield in Monoculture

  • Cause & Solution: Under standard lab conditions, the biosynthetic gene clusters for many antibiotics, including istamycins, may not be fully activated [1] [2]. To overcome this, implement a co-culture approach. Culturing Streptomyces tenjimariensis with other bacteria has been shown to significantly stimulate istamycin production by mimicking natural microbial competition [1] [2]. Furthermore, you should statistically optimize your culture conditions using a method like Central Composite Design (CCD), as this has been proven to dramatically increase yields [3].

Problem: Unoptimized and Inconsistent Culture Conditions

  • Cause & Solution: The production of istamycins is highly sensitive to environmental factors. Relying on unoptimized or standard media can lead to poor and variable results. A 2024 study specifically used Response Surface Methodology (RSM) to optimize these conditions for Streptomyces tenjimariensis, leading to a 31-fold increase in production [3]. The table below summarizes the key parameters to control.

Key Parameters for Istamycin Production Optimization

The following table consolidates the critical factors and their optimized values based on recent research:

Factor Optimized Value Notes & Method
Initial pH 6.38 Optimized via Central Composite Design (CCD) [3]
Incubation Temperature 30 °C Optimized via Central Composite Design (CCD) [3]
Calcium Carbonate (CaCO₃) 5.3% (w/v or v/v) Concentration optimized via Central Composite Design (CCD) [3]
Agitation Rate 200 rpm Determined via "one factor at a time" (OFAT) preliminary experiments [3]
Incubation Time 6 days Determined via "one factor at a time" (OFAT) preliminary experiments [3]
Culture Method Co-cultivation Co-culture with other bacteria can enhance production compared to monoculture [1] [2]

Experimental Protocol: Optimizing Istamycin Production

This workflow integrates the two most powerful strategies: culture condition optimization and co-cultivation.

start Start: Inoculate S. tenjimariensis opt Statistical Optimization using Central Composite Design start->opt params Apply Optimized Parameters: • pH 6.38 • Temperature 30°C • 5.3% CaCO₃ • Agitation 200 rpm opt->params coculture Initiate Co-culture with Stimulator Bacteria params->coculture incubate Incubate for 6 Days coculture->incubate analyze Analyze Istamycin C0 Yield via HPLC-MS incubate->analyze

1. Statistical Optimization (Pre-requisite)

  • Objective: Use a method like Central Composite Design (CCD) to systematically determine the best combination of pH, temperature, and calcium carbonate concentration for your specific setup [3].
  • Methodology:
    • Use software like Design-Expert to create an experimental design.
    • Run the experiments as per the design matrix.
    • Measure the response (Istamycin yield) and allow the software to generate a predictive model for the optimal conditions.

2. Culture Initiation & Co-cultivation

  • Strain: Use Streptomyces tenjimariensis ATCC 31603 [4] [3].
  • Inoculum Preparation: Grow fresh precultures of both the producer (S. tenjimariensis) and the chosen stimulator bacterial strain.
  • Inoculation Ratio: This is critical. To avoid suppressing the growth of the producer, you must optimize the inoculation ratio. Studies often test ratios like 10:1 (Producer:Stimulator) and find them effective [5]. Begin with a low volume (e.g., 2%) of the stimulator preculture relative to the producer [5].
  • Medium: Use a production medium identified as effective for aminoglycosides, such as the aminoglycoside production medium or protoplast regeneration medium mentioned in recent studies [3].

3. Process Execution & Analysis

  • Apply Optimized Conditions: Set the bioreactor or shake flask to the parameters determined by your CCD model, particularly pH 6.38, temperature 30°C, and 5.3% CaCO₃ [3].
  • Process Duration: Incubate for 6 days at 200 rpm agitation [3].
  • Analysis: Quantify Istamycin C0 using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This method is robust for profiling and characterizing istamycin congeners in fermentation broth [4].

Key Considerations for Success

  • Mechanism of Co-cultivation: The stimulator strain likely triggers the production of secondary metabolites in S. tenjimariensis through chemical signaling or competition, awakening silent biosynthetic gene clusters that are inactive in pure culture [5] [1] [2].
  • Scale-Up: The conditions optimized using CCD in shake flasks are highly advisable for scaling up the process in a fermenter for industrial production [3].

References

Structural and Quantitative Profile of Istamycins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Istamycin A0, B0, and C0 based on the analysis of Streptomyces tenjimariensis fermentation broth:

Feature Istamycin A0 Istamycin B0 Istamycin C0
Molecular Formula C~13~H~27~N~3~O~7~ [1] Information missing Information missing
Molecular Weight 337.37 g/mol [1] Information missing Information missing
Relative Abundance 3rd (High) [2] 4th (High) [2] 9th (Low) [2]
Key Structural Features A pseudodisaccharide containing a 2-deoxyfortamine moiety and a diaminohexose [1]. Structurally related to Istamycin A0 [3]. A congener in the same biosynthetic pathway [2].

Experimental Protocol for Profiling and Analysis

The comparative data on istamycin abundance is derived from a specific analytical chemistry study. Here is the detailed methodology:

  • Experimental Objective: To profile and characterize the biosynthetic congeners in the istamycin pathway from the fermentation broth of Streptomyces tenjimariensis ATCC 31603 [2].
  • Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [2].
    • Chromatography Column: Acquity CSH C18 [2].
    • Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2].
    • Detection: Electrospray ionization ion trap tandem mass spectrometry [2].
  • Data Analysis: The sixteen identified istamycin congeners were profiled and quantified in descending order of abundance. This established the relative production levels of Istamycin A0, B0, and C0 by the producing organism [2].

The following diagram illustrates the logical workflow of this analytical protocol:

Start Fermentation Broth of S. tenjimariensis Step1 Sample Preparation Start->Step1 Step2 HPLC Separation (Acquity CSH C18 Column) Step1->Step2 Step4 MS/MS Detection (ESI Ion Trap) Step2->Step4 Step3 Mobile Phase Gradient: 5mM Pentafluoropropionic Acid & 50% Acetonitrile Step3->Step2 Step5 Data Analysis: Identification & Quantification Step4->Step5

Insights on Activity and Structure

While direct activity data for Istamycin C0 is unavailable, the search results provide useful context on the istamycin family's properties.

  • Antimicrobial Mechanism: Istamycins are aminoglycoside antibiotics that likely exert their antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis. This is supported by the fact that the producer, Streptomyces tenjimariensis, has ribosomes that are highly resistant to its own antibiotics [1].
  • Structure-Activity Relationship (SAR): Research on other istamycins confirms that minor structural changes can significantly impact biological activity. For instance, a derivative of Istamycin B where the amino group at the C-2' position was replaced by a hydroxyl group showed markedly decreased acute toxicity while retaining good antibacterial activity [4]. This suggests that the specific functional groups on the diaminohexose moiety (where A0, B0, and C0 differ) are critical for their potency and toxicity profiles.

Recommendations for Further Research

To build a more complete comparison guide, you could focus on the following:

  • Locate Specialized Studies: The most relevant data might be found in older, specialized journals from the 1980s and 1990s when istamycins were first discovered and characterized. The initial structural elucidation papers, such as those published in the Journal of Antibiotics, may contain biological test results not included in these search results [5] [6] [3].
  • Explore Synthetic Derivatives: Consider expanding the scope to include studies on chemically modified istamycins. Research on low-toxicity derivatives of Istamycin B demonstrates an active research area that could provide indirect clues about the activity of different parts of the molecule [4].

References

Established Method for Istamycin Epimeric Separation

Author: Smolecule Technical Support Team. Date: February 2026

A 2016 study developed a robust HPLC-MS/MS method for profiling and characterizing 16 natural istamycin congeners, including Istamycin C0, from the fermentation broth of Streptomyces tenjimariensis ATCC 31603 [1] [2] [3]. The core parameters of this method are summarized in the table below.

Parameter Description/Value
Analytical Technique High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Objective Profiling and characterization of biosynthetic congeners in the 2-deoxy-aminocyclitol istamycin pathway [2]

| Chromatographic Column | Achiral Analysis: Acquity CSH C18 column [2] [3] Epimeric Separation: Macrocyclic glycopeptide-bonded chiral column [1] [2] | | Mobile Phase | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2] [3] | | Key Outcome | Successful separation of five sets of 1- or 3-epimeric pairs [1] [2] | | Limit of Quantification | 2.2 ng/mL for Istamycin A [2] |

Detailed Experimental Workflow

The experimental process for the analysis and separation of istamycin congeners can be visualized as follows:

workflow Start Fermentation Broth (Streptomyces tenjimariensis) Prep Sample Preparation (Centrifugation, Filtration) Start->Prep Analysis HPLC-MS/MS Analysis Prep->Analysis Col1 Achiral Column (Acquity CSH C18) Analysis->Col1 Col2 Chiral Column (Macrocyclic Glycopeptide) Analysis->Col2 Result1 Congener Profiling (16 Istamycins identified) Col1->Result1 Result2 Epimeric Separation (5 epimeric pairs resolved) Col2->Result2 MS MS Detection & Quantification Result1->MS Result2->MS

This workflow outlines the key steps for profiling and separating istamycin epimers. Here are the methodological details for each stage:

  • Sample Origin: The istamycins are produced by fermenting Streptomyces tenjimariensis ATCC 31603 [1] [2].
  • Sample Preparation: While the cited study does not detail this step, standard preparation for HPLC-MS/MS typically involves centrifuging the fermentation broth to remove cellular debris, followed by membrane filtration (e.g., 0.22 µm) of the supernatant to ensure a particle-free injectable sample [4].
  • HPLC-MS/MS Analysis: This is the core analytical technique. The Acquity CSH C18 column is used for general congener profiling and quantification [2] [3]. For the specific separation of epimers like Istamycin C0, a specialized macrocyclic glycopeptide-bonded chiral column is essential to resolve 1- or 3-epimeric pairs [1] [2]. The mobile phase consists of a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2] [3].
  • Detection and Quantification: Mass spectrometry detection allows for the characterization and robust quantification of the separated istamycins, with a demonstrated lower limit of quantification of 2.2 ng/mL for Istamycin A [2].

Research Context and Alternative Approaches

The separation of istamycin epimers is crucial because these subtle stereochemical differences can significantly impact the antibiotic's biological activity and potency.

  • Biosynthetic Background: The istamycin biosynthetic gene cluster in Streptomyces tenjimariensis encodes for specific enzymes, including radical SAM epimerases (IstL, IstL2, IstL3), which are responsible for creating these different epimeric forms at the aminocyclitol moiety [5] [6].
  • Co-culture Strategies: Some research indicates that co-culturing the istamycin-producing strain with other bacteria can be a strategy to enhance the overall production of istamycins, which may indirectly benefit separation studies by providing a more abundant starting material [7] [8].

References

Istamycin C0 comparison fortimicin aminoglycosides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Fortimicins vs. Istamycins

The table below summarizes the key characteristics of these aminoglycoside groups based on the gathered data.

Feature Fortimicins Istamycins
Producing Organism Micromonospora olivasterospora [1] Streptomyces tenjimariensis [2] [1]
Core Structure Bicyclic; contains a fortamine moiety [3] Contains a 2-deoxystreptamine (2-DOS) ring [4]
Example Members Fortimicin A, Fortimicin B, Dactimicin [3] [1] Istamycin A, Istamycin B [2]
Antibacterial Activity Broad-spectrum; active against various Gram-positive and Gram-negative bacteria, including some resistant strains [3] [5]. Relatively weak against P. aeruginosa [5]. As active as Fortimicin A and Sporaricin A against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains [2].
Mechanism of Action Inhibits protein synthesis; induces misreading of mRNA; inhibits dissociation of 70S ribosomes [3]. Information not specified in search results; presumed similar to other 2-DOS aminoglycosides.
Key Enzymatic Resistance AAC(3)-Ia and AAC(3)-XIa enzymes can acetylate and inactivate Fortimicin [6]. Resistant to inactivation by many common aminoglycoside-modifying enzymes [2].
Biosynthetic Pathway Similar biosynthetic pathway to Istamycins, involving steps like 2''-N-formimidoylation [1]. Similar biosynthetic pathway to Fortimicins; intermediates (IS-A0, IS-B0) can be converted to final products by M. olivasterospora [1].

Supporting Experimental Data and Protocols

To support the information in the table, here is a summary of key experimental findings and methodologies from the literature.

  • Checkerboard Synergy Assay (Fortimicin): A 2024 study evaluated Fortimicin (FTM) in combination with other antibiotics against multidrug-resistant P. aeruginosa. The synergy was determined using the checkerboard method, calculating the Fractional Inhibitory Concentration Index (FICI). The highest synergistic effect was observed with β-lactams: Meropenem (71%), Ceftazidime (59%), and Aztreonam (43%). A strong additive effect was seen with Amikacin (69%) [7].
  • In Vitro Susceptibility Testing (Fortimicin A): A 1977 study compared the activity of Fortimicin A against 352 bacterial strains. It was found to have activity comparable to amikacin, though generally slightly less than gentamicin or tobramycin. A key finding was its excellent activity against a panel of 95 gentamicin-resistant Gram-negative bacilli, inhibiting 92.6% of strains at a concentration of 6.2 µg/mL, compared to 90.5% for amikacin and only 23.2% for gentamicin [5].
  • Enzymatic Resistance Profiling: Structural and functional studies have identified that the resistance enzymes AAC(3)-Ia and AAC(3)-XIa can acetylate and confer resistance to Fortimicin. Notably, these enzymes bind the antibiotic in a unique "boat" conformation, a departure from the "target mimicry" strategy used by most other aminoglycoside-modifying enzymes [6].
  • Biosynthetic Pathway Analysis: A 1989 comparative study demonstrated the biosynthetic similarity between the producers of Fortimicin and Istamycin. A blocked Istamycin mutant of S. tenjimariensis was able to convert a Fortimicin intermediate (FT-B) into 1-epi-FT-B and dactimicin. Conversely, M. olivasterospora (the Fortimicin producer) could convert Istamycin intermediates (IS-A0 and IS-B0) into their 2''-N-formimidoyl derivatives (IS-A3 and IS-B3) [1].

Experimental Workflow for Biosynthetic Pathway Analysis

The following diagram illustrates the cross-conversion experiments that established the biosynthetic similarity between the Fortimicin and Istamycin pathways.

Biosynthetic Pathway Cross-Conversion cluster_fortimicin Fortimicin (FT) Pathway cluster_istamycin Istamycin (IS) Pathway FortimicinProducer M. olivasterospora (Fortimicin Producer) IS_A0 IS-A0 Intermediate FortimicinProducer->IS_A0 converts IS_B0 IS-B0 Intermediate FortimicinProducer->IS_B0 converts IS_A3 IS-A3 (2''-N-formimidoyl-IS-A) FortimicinProducer->IS_A3 forms IstamycinProducer S. tenjimariensis (Istamycin Producer) FT_B FT-B Intermediate IstamycinProducer->FT_B converts Dactimicin Dactimicin (2''-N-formimidoyl-FT-A) IstamycinProducer->Dactimicin forms

Summary and Key Insights

  • Structural Distinction: The fundamental difference lies in their core structures. Istamycins belong to the large 2-deoxystreptamine (2-DOS) family [4], whereas Fortimicins are characterized by a unique fortamine moiety, making them pseudodisaccharides [3].
  • Activity Profile: Both antibiotic groups demonstrate broad-spectrum activity against clinically relevant bacteria, including strains resistant to older aminoglycosides like gentamicin [2] [5].
  • Synergy Potential: Recent evidence suggests that Fortimicin has strong potential for use in combination therapy, particularly with β-lactam antibiotics, to treat challenging multidrug-resistant infections [7].
  • Shared Biosynthesis: Despite their structural differences, the biosynthetic pathways for Fortimicins and Istamycins are remarkably similar, as evidenced by the ability of their respective producing organisms to cross-convert biosynthetic intermediates [1].

References

Istamycin C0 chromatographic profiling congeners

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-MS/MS Method for Istamycin Profiling

The table below summarizes the core parameters of a developed and validated HPLC-MS/MS method specifically for profiling Istamycin congeners in a fermentation broth [1].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS)
Sample Source Fermentation broth of Streptomyces tenjimariensis ATCC 31603 [1]
Chromatographic Column Acquity CSH C18 column [1]
Mobile Phase Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [1]
Key Achievement Simultaneous profiling and characterization of 16 natural istamycin congeners [1]
Separation of Epimers Five sets of 1- or 3-epimeric pairs were separated using a macrocyclic glycopeptide-bonded chiral column [1]
Limit of Quantification (LOQ) 2.2 ng/mL for Istamycin A [1]

Detailed Experimental Protocol

This section outlines the key steps and considerations for implementing the analytical method, from sample preparation to data analysis.

  • Sample Preparation: The analysis begins with the fermentation broth of Streptomyces tenjimariensis ATCC 31603. The sample requires preparation to remove particulate matter and potentially concentrate the analytes before injection into the HPLC system [1].
  • Chromatographic Separation: The critical step for separating the complex mixture of Istamycin congeners involves:
    • Column Chemistry: A C18 reversed-phase column is used. The "CSH" (Charged Surface Hybrid) technology likely provides improved peak shape for challenging analytes like aminoglycosides [1].
    • Mobile Phase & Gradient: A gradient elution with water (acidified with 5 mM pentafluoropropionic acid, which acts as an ion-pairing agent) and acetonitrile is employed. The gradient progressively increases the percentage of acetonitrile to elute the different congeners based on their hydrophobicity [1].
    • Epimer Separation: For separating epimers like Istamycin C0 from its counterparts, the method utilizes a specialized macrocyclic glycopeptide-bonded chiral column, which can discriminate based on stereochemical differences [1].
  • Mass Spectrometric Detection & Quantification: The eluted compounds from the HPLC are directed into the mass spectrometer.
    • Ionization: An electrospray ionization (ESI) source is used to create ions [1].
    • Analysis: An ion trap mass analyzer performs tandem mass spectrometry (MS/MS), where precursor ions are selected and fragmented to provide structural information and highly specific detection [1].
    • Quantification: The method was validated, demonstrating a wide linear range for quantification. The Limit of Quantification (LOQ) for Istamycin A was determined to be 2.2 ng/mL, indicating high sensitivity [1].

The workflow for the profiling process can be visualized as follows:

Sample Fermentation Broth Sample Preparation HPLC HPLC Separation (C18 Column + Gradient Elution) Sample->HPLC MS MS/MS Detection & Analysis (ESI Ion Trap) HPLC->MS Data Data Processing & Congener Identification/Quantification MS->Data

Key Insights for Method Development

  • Addressing Epimeric Complexity: The successful separation of five epimeric pairs highlights a significant advantage of this method. Using a chiral stationary phase is crucial for resolving stereoisomers that are otherwise chromatographically identical on a standard C18 column [1].
  • Validation is Critical: For a method to be reliable and its data publishable, it must be validated. Key parameters to establish include specificity (ensuring the signal is only from the analyte), precision (repeatability of results), accuracy (closeness to the true value), linearity, and robustness (resistance to small method changes) [2] [3].
  • Method Performance: The achieved LOQ of 2.2 ng/mL for Istamycin A suggests the method is highly sensitive, which is essential for detecting and quantifying minor congeners present in the complex fermentation mixture [1].

The presented HPLC-MS/MS method offers a robust, sensitive, and comprehensive solution for the analysis of Istamycin C0 and its related congeners. The detailed protocol and performance data provided can serve as a strong foundation for your own analytical work.

References

Istamycin C0 toxicity profile evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Research Context and Related Findings

The search results indicate that Istamycins are a group of aminoglycoside antibiotics, and research efforts have been made to develop less toxic derivatives.

  • Toxicity Reduction in Istamycin Derivatives: A 1992 study focused on creating low-toxicity derivatives of Istamycin B. It found that replacing the amino group at the C-2' position with a hydroxyl group markedly decreased acute toxicity in mice [1]. One specific derivative, 4-N-(β-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity alongside low acute toxicity [1].
  • Modern Development Techniques: Current research on aminoglycosides like Istamycin emphasizes combinatorial biosynthesis. This technique involves genetically modifying the antibiotic-producing bacteria to create novel derivatives with improved properties, which can include reduced toxicity [2].

Toxicity and Activity of Select Istamycin B Derivatives

The table below summarizes key findings from the study on Istamycin B derivatives, which provides the closest available reference point for structure-activity-toxicity relationships [1].

Compound / Derivative Reported Antibacterial Activity Reported Acute Toxicity in Mice
Istamycin B (Reference) Potent against various bacteria Considerable toxicity
3-O-Demethylistamycin B One of the most potent Considerable toxicity
2'-deamino-2'-hydroxy derivatives Good activity (Gram-positive & Gram-negative) Markedly decreased toxicity
4-N-(β-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 Good activity (Gram-positive & Gram-negative) Low toxicity

Experimental Methods for Toxicity Evaluation

For a comprehensive toxicity profile, researchers typically use a series of standardized experimental protocols. The methodologies below are common in the field, as reflected in the search results, and would be essential for evaluating a compound like Istamycin C0 [1] [3].

How to Proceed with Research

The lack of specific data on Istamycin C0 suggests it may be a newer derivative not yet widely characterized in the literature. To build a comprehensive profile, you could:

  • Consult Specialized Databases: Search in-depth chemical, pharmacological, and patent databases (e.g., SciFinder, Reaxys, USPTO) using "Istamycin C0" as the precise key term.
  • Review Full Aminoglycoside Literature: Examine comprehensive reviews on aminoglycoside antibiotics for any mention of lesser-known Istamycin variants [2] [4].
  • Explore Biosynthetic Gene Clusters: Investigate the Istamycin biosynthetic gene cluster (ist) from Streptomyces tenjimariensis ATCC 31603 [2]. Understanding the genetic basis of its production can provide insights into the compound's structure and potential toxicity.

References

Istamycin C0 structure-activity relationship study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Istamycin Components

The table below summarizes key information about various istamycin congeners, primarily based on a 2016 analytical profiling study [1].

Congener Name Relative Abundance Ranking Core Structural Features Notes on Activity
Istamycin A 1 (Highest) 2-deoxyfortamine cyclitol, pentose sugar [2] [3] Considered a major, principal active component [1].
Istamycin B 2 2-deoxyfortamine cyclitol, pentose sugar (isomer of A) [2] A major component, often cited alongside Istamycin A [1].
Istamycin A0 3 Proposed precursor or derivative of Istamycin A [1].
Istamycin B0 4 Proposed precursor or derivative of Istamycin B [1].
Istamycin C 7 Pseudodisaccharide structure [2].
Istamycin C0 10 Proposed precursor or derivative of Istamycin C [1].
Istamycin C1 9 Proposed precursor or derivative of Istamycin C [1].

A central aspect of istamycin activity is the producer organism's self-resistance mechanism. Streptomyces tenjimariensis protects its own ribosomes through 16S rRNA methylation, which is a major mechanism of resistance in pathogenic bacteria as well [4] [5]. This implies that the binding of istamycins to the ribosome is highly specific, and subtle changes in their structure can significantly impact this interaction and thus their antibiotic activity.

Experimental Protocols for Profiling and Characterization

The following experimental workflows are critical for the separation, identification, and activity study of istamycin components.

Protocol 1: HPLC-MS Profiling of Istamycin Congeners

This method is essential for separating and quantifying the complex mixture of istamycins produced in fermentation broth [1].

  • Objective: To robustly profile, characterize, and quantify the biosynthetic congeners in the istamycin pathway from fermentation broth.
  • Key Steps:
    • Fermentation: Culture the producing strain, Streptomyces tenjimariensis ATCC 31603, using standard methods.
    • Sample Preparation: Extract the istamycin compounds from the fermentation broth.
    • Chromatography:
      • Column: Acquity CSH C18 column.
      • Mobile Phase: Gradient elution using a mixture of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile.
    • Detection: Electrospray ionization ion trap tandem mass spectrometry (ESI-IT-MS/MS).
    • Chiral Separation: Use a macrocyclic glycopeptide-bonded chiral column to separate 1- or 3-epimeric pairs.
  • Application: This protocol was used to identify and rank the relative abundance of 16 natural istamycin congeners, establishing the baseline for comparative studies [1].

The logical workflow for this analytical process is outlined below, illustrating the steps from culture to final analysis:

S. tenjimariensis\nCulture S. tenjimariensis Culture Fermentation Broth Fermentation Broth S. tenjimariensis\nCulture->Fermentation Broth Sample Preparation &\nExtraction Sample Preparation & Extraction Fermentation Broth->Sample Preparation &\nExtraction HPLC Separation\n(CSH C18 Column) HPLC Separation (CSH C18 Column) Sample Preparation &\nExtraction->HPLC Separation\n(CSH C18 Column) MS Detection &\nQuantification MS Detection & Quantification HPLC Separation\n(CSH C18 Column)->MS Detection &\nQuantification Chiral Separation\n(Macrocyclic Glycopeptide Column) Chiral Separation (Macrocyclic Glycopeptide Column) HPLC Separation\n(CSH C18 Column)->Chiral Separation\n(Macrocyclic Glycopeptide Column) For epimer separation Data Analysis:\nIdentification & Abundance Ranking Data Analysis: Identification & Abundance Ranking MS Detection &\nQuantification->Data Analysis:\nIdentification & Abundance Ranking Chiral Separation\n(Macrocyclic Glycopeptide Column)->Data Analysis:\nIdentification & Abundance Ranking

Protocol 2: Investigating Resistance and Ribosomal Interaction

Understanding the self-resistance mechanism in the producer organism provides direct insight into the biological activity and target site of istamycins [4].

  • Objective: To characterize the aminoglycoside resistance (AGR) profile of the istamycin-producing strain and identify the underlying biochemical resistance factors.
  • Key Steps:
    • Strain and Culture: Use Streptomyces tenjimariensis SS-939 and other control actinomycetes.
    • AGR Profiling: Determine the Minimum Inhibitory Concentration (MIC) of various aminoglycosides (e.g., streptomycin, kanamycin, gentamicin, istamycin) against the producer strain.
    • Biochemical Characterization:
      • Ribosome Isolation: Prepare ribosomes from the bacterial cells.
      • In vitro Translation Assay: Assess the sensitivity or resistance of the isolated ribosomes to istamycins and other aminoglycosides.
      • Enzyme Assays: Test for the presence of aminoglycoside-modifying enzymes (e.g., acetyltransferases, phosphotransferases).
  • Application: This methodology confirmed that the primary self-resistance mechanism in S. tenjimariensis is ribosomal resistance via 16S rRNA methylation, not antibiotic inactivation by enzymes [4].

Future Research Directions

Given the scarcity of specific SAR data for Istamycin C0, the following approaches, informed by general research in the field, could be valuable:

  • Combinatorial Biosynthesis: Genetic manipulation of the istamycin biosynthetic gene cluster (BGC) [3] could be used to generate novel analogues. This could involve inactivating tailoring enzymes (e.g., methyltransferases) to produce core intermediates for further study [6].
  • Focus on Unexplored Components: Targeted isolation and biological testing of lower-abundance congeners like Istamycin C0, C1, and X0 could reveal new SAR insights, as these are likely biosynthetic intermediates with potentially different activity profiles [1].

References

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Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

12

Exact Mass

754.51640508 g/mol

Monoisotopic Mass

754.51640508 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

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